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  • Product: 4-Bromoquinoline-2-carboxamide
  • CAS: 380626-87-9

Core Science & Biosynthesis

Foundational

mechanism of action of 4-bromoquinoline-2-carboxamide in vitro

Unveiling the Mechanism of Action of 4-Bromoquinoline-2-Carboxamide Derivatives as mGluR2 Negative Allosteric Modulators: An In Vitro Profiling Guide Executive Summary In the pursuit of novel pharmacotherapies for cognit...

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Author: BenchChem Technical Support Team. Date: April 2026

Unveiling the Mechanism of Action of 4-Bromoquinoline-2-Carboxamide Derivatives as mGluR2 Negative Allosteric Modulators: An In Vitro Profiling Guide

Executive Summary

In the pursuit of novel pharmacotherapies for cognitive disorders, schizophrenia, and treatment-resistant depression, modulating glutamatergic tone has emerged as a primary therapeutic strategy. While targeting the highly conserved orthosteric glutamate binding site often leads to off-target toxicities, allosteric modulation offers a pathway to exquisite receptor selectivity.

This technical guide explores the in vitro mechanism of action and pharmacological profiling of 4-bromoquinoline-2-carboxamide —not as a standalone drug, but as the foundational pharmacophore and obligate synthetic intermediate for a highly potent class of Metabotropic Glutamate Receptor 2 (mGluR2) Negative Allosteric Modulators (NAMs)[1][2]. As a Senior Application Scientist, I will deconstruct the structural biology of this scaffold, detail the causality behind its mechanism of action, and provide a self-validating suite of in vitro protocols used to characterize its derivatives.

Structural Biology & Pharmacophore Rationale

Metabotropic glutamate receptors are Class C G-protein-coupled receptors (GPCRs) characterized by a large extracellular "Venus flytrap" domain (where endogenous glutamate binds) and a 7-transmembrane (7TM) domain. Because the Venus flytrap domain of mGluR2 shares high homology with mGluR3, achieving selectivity via orthosteric antagonism is notoriously difficult[3].

The quinoline-2-carboxamide scaffold bypasses this homology by targeting a lipophilic allosteric pocket nestled deep within the 7TM domain[4]. The structural logic of the 4-bromoquinoline-2-carboxamide precursor is bipartite:

  • The C2-Carboxamide Core: This moiety is strictly required for potency. It establishes a critical hydrogen-bond donor/acceptor network with the transmembrane helices of mGluR2, anchoring the molecule within the allosteric site[5].

  • The C4-Bromo Vector: The unsubstituted 4-bromoquinoline-2-carboxamide possesses negligible intrinsic NAM activity. However, the C4-bromo group serves as the essential synthetic handle for Suzuki-Miyaura cross-coupling. This allows medicinal chemists to install bulky, lipophilic aryl groups (e.g., 2,6-dichloro-4-fluorophenyl or 2-fluoro-4-methoxyphenyl) that perfectly occupy the hydrophobic allosteric pocket, driving low-nanomolar potency and complete selectivity over mGluR3[5][6].

Mechanism of Action (In Vitro)

When a functionalized derivative of 4-bromoquinoline-2-carboxamide (such as QCA or MK-8768) is introduced in vitro, it acts as a non-competitive antagonist [7][8].

The mechanism of action unfolds as follows:

  • Target Engagement: The NAM diffuses into the lipid bilayer and binds to the 7TM allosteric pocket of mGluR2.

  • Conformational Locking: Unlike orthosteric antagonists that compete with glutamate, the NAM stabilizes the 7TM domain in an inactive conformation. Even if glutamate binds to the extracellular Venus flytrap domain, the allosteric lock prevents the conformational changes required for intracellular signal transduction[9].

  • Gi/o Uncoupling: mGluR2 is a Gi/o-coupled receptor. By locking the receptor, the NAM prevents the activation of the Gi/o protein complex.

  • Downstream Effects: Consequently, the NAM blocks the receptor's ability to inhibit adenylyl cyclase (thereby maintaining intracellular cAMP levels) and prevents the βγ-subunit from opening G-protein Inwardly Rectifying Potassium (GIRK) channels[10][11].

mGluR2_MOA Glutamate Glutamate (Orthosteric Agonist) mGluR2_VFT mGluR2 Venus Flytrap Domain (Active Conformation) Glutamate->mGluR2_VFT Binds NAM Quinoline-2-carboxamide NAM (Allosteric Antagonist) mGluR2_7TM mGluR2 7TM Domain (Locked Inactive State) NAM->mGluR2_7TM Binds Allosteric Site mGluR2_VFT->mGluR2_7TM Signal Transduction (Blocked) Gi_Protein Gi/o Protein (Uncoupled) mGluR2_7TM->Gi_Protein Prevents Activation cAMP cAMP Levels (Maintained) Gi_Protein->cAMP No Inhibition of Adenylyl Cyclase GIRK GIRK Channels (Closed) Gi_Protein->GIRK No βγ Subunit Activation

Figure 1: Mechanism of action of quinoline-2-carboxamide NAMs on mGluR2 signaling pathways.

In Vitro Experimental Workflows & Protocols

To rigorously validate the mechanism of action of these derivatives, we employ a self-validating cascade of in vitro assays. We move from artificial, high-throughput primary screens to physiologically relevant functional validations, culminating in mechanistic profiling.

Assay_Workflow Step1 Compound Synthesis (4-bromo cross-coupling) Step2 FLIPR Calcium Assay (CHO-mGluR2-Gα16) Step1->Step2 Primary Screen Step3 GIRK Thallium Flux (HEK293-mGluR2/3) Step2->Step3 Functional Validation Step4 Radioligand Binding ([3H] or [11C] displacement) Step3->Step4 Target Engagement Step5 Schild Plot Analysis (Non-competitive validation) Step4->Step5 Mechanistic Profiling

Figure 2: Self-validating in vitro screening workflow for mGluR2 negative allosteric modulators.

Protocol 1: FLIPR Intracellular Calcium Mobilization Assay

Causality: Because mGluR2 is Gi/o-coupled, agonist binding typically decreases cAMP—a parameter that is kinetically challenging to measure dynamically. To bypass this, we utilize CHO cells co-transfected with mGluR2 and the promiscuous G-protein Gα16. Gα16 artificially forces the receptor to couple to the Gq pathway, translating receptor activation into a robust, easily quantifiable intracellular calcium release[12].

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-dhfr- cells stably expressing human mGluR2 and Gα16 at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (Invitrogen) diluted in assay buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid). Incubate for 60 minutes at 37°C.

  • Compound Addition: Using a FLIPR (Fluorometric Imaging Plate Reader), add 10 µL of the quinoline-2-carboxamide NAM derivative (serially diluted from 10 µM to 0.1 nM). Monitor baseline fluorescence for 10 minutes to ensure no agonistic activity.

  • Agonist Challenge: Add an EC80 concentration of glutamate (typically 2,500 nM).

  • Data Acquisition: Monitor the maximum calcium response (fluorescence peak) for 3 minutes. Calculate the IC50 by plotting the percentage of inhibition against the log concentration of the NAM.

Protocol 2: GIRK Channel Thallium Flux Assay

Causality: While FLIPR is excellent for primary screening, it relies on an artificial Gq cascade. To validate NAM activity in a physiological context, we employ a Thallium (Tl+) flux assay in HEK293 cells expressing mGluR2 and GIRK channels. Upon Gi/o activation, the βγ-subunit opens GIRK channels. We use Tl+ as a surrogate for K+; when channels open, Tl+ enters the cell and binds to a sensitive fluorescent dye. NAMs will dose-dependently block this fluorescence increase[7][11].

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells expressing mGluR2 and GIRK1/2 channels in 384-well plates.

  • Dye Loading: Load cells with FluxOR Thallium-sensitive dye for 60 minutes at room temperature.

  • Pre-incubation: Add the NAM derivative at varying concentrations and incubate for 20 minutes to allow allosteric pocket equilibration.

  • Stimulus Addition: Inject a stimulus buffer containing an EC80 concentration of glutamate alongside Thallium ions.

  • Readout: Measure the rate of fluorescence increase over 2 minutes. A potent NAM will flatten the kinetic curve, preventing Tl+ influx.

Protocol 3: Schild Plot Analysis (Mechanistic Profiling)

Causality: To definitively prove that the compound acts as a Negative Allosteric Modulator rather than an orthosteric antagonist, we perform Schild plot analysis. A true NAM will produce a non-parallel rightward shift of the glutamate concentration-response curve coupled with a depression of the maximal response (Emax), confirming it binds to a distinct site and cannot be outcompeted by infinitely high concentrations of glutamate[5][7].

Step-by-Step Methodology:

  • Generate a full concentration-response curve for glutamate (from 10 nM to 10 mM) using the GIRK assay described above.

  • Repeat the glutamate concentration-response curves in the presence of fixed concentrations of the NAM (e.g., 41 nM, 123 nM, 370 nM, 1111 nM, 3333 nM).

  • Plot the data (Response vs. Log[Glutamate]). Observe the depression of Emax and the rightward shift of the EC50, confirming non-competitive allosteric antagonism.

Quantitative Data Presentation

The transformation of the 4-bromoquinoline-2-carboxamide scaffold into highly potent clinical and radiotracer candidates highlights the critical nature of the C4 substitution. Below is a summary of the pharmacological profiles of the base scaffold and its optimized derivatives[11][12][13].

CompoundFLIPR IC50 (nM)GIRK IC50 (nM)Selectivity (mGluR2 vs mGluR3)Key Structural Feature
4-Bromoquinoline-2-carboxamide >10,000N/AN/AUnfunctionalized synthetic scaffold
Compound 1-9 171N/A>100-fold4-(2,6-Dichloro-4-fluorophenyl) substitution
QCA ([11C] PET Tracer) 4541>100-fold4-(2-fluoro-4-methoxyphenyl) substitution
MK-8768 912CompleteOptimized C4-pyrazole, C7-morpholine

Conclusion

The 4-bromoquinoline-2-carboxamide molecule is a masterclass in pharmacophore design. While biologically inert on its own, its precise geometry and synthetic malleability allow researchers to probe the hidden 7TM allosteric pocket of the mGluR2 receptor. Through rigorous in vitro methodologies—ranging from artificial Gα16-coupled calcium mobilization to physiological GIRK channel assays—we can definitively validate the non-competitive, negative allosteric mechanism of its derivatives, paving the way for next-generation neurotherapeutics.

References

  • Quinoline carboxamide and quinoline carbonitrile derivatives as mGluR2-negative allosteric modulators, compositions, and their use. (US Patent 9278960B2). Google Patents.
  • Discovery of MK-8768, a Potent and Selective mGluR2 Negative Allosteric Modulator. ACS Medicinal Chemistry Letters (2023). Available at:[Link]

  • Synthesis and preliminary studies of a novel negative allosteric modulator [11C]QCA for imaging of metabotropic glutamate receptor 2. ACS Chemical Neuroscience (2017). Available at:[Link]

  • Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators. Molecular Pharmacology (2018). Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight and Exact Mass Analysis of 4-bromoquinoline-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive technical overview of the methodologies and considerations...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and considerations for the precise determination of the molecular weight and exact mass of 4-bromoquinoline-2-carboxamide. As a compound of interest in medicinal chemistry and drug discovery, accurate molecular characterization is paramount for unequivocal identification, purity assessment, and adherence to regulatory standards. This document will delve into the theoretical underpinnings, practical experimental protocols, and data analysis workflows essential for robust and reliable mass analysis.

Foundational Concepts: Molecular Weight vs. Exact Mass

  • Molecular Weight (or Average Molecular Mass): This is the weighted average of the masses of all naturally occurring isotopes of the elements in a molecule. It is calculated using the standard atomic weights of the elements as found on the periodic table. This value is typically used in stoichiometric calculations for bulk materials.

  • Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule containing only the most abundant isotope of each element. High-resolution mass spectrometry (HRMS) measures the exact mass of individual ions, providing a highly precise value that is crucial for determining the elemental composition of a molecule.[1][2]

For 4-bromoquinoline-2-carboxamide, with the molecular formula C₁₀H₇BrN₂O , these two values are calculated differently, as will be detailed in the following sections.

Theoretical Mass Calculations for 4-bromoquinoline-2-carboxamide

A theoretical understanding of the expected mass is fundamental before any experimental analysis. This involves calculating both the molecular weight and the exact mass based on the compound's elemental composition.

Elemental Composition and Isotopic Abundances

The elemental composition of 4-bromoquinoline-2-carboxamide is C₁₀H₇BrN₂O. The exact mass calculation requires the masses of the most abundant isotopes of each element, while the molecular weight calculation uses the weighted average of all stable isotopes. A key feature of this molecule is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.69% and 49.31%, respectively).[3][4] This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units (the M+ and M+2 peaks).

ElementMost Abundant IsotopeExact Mass (Da)Standard Atomic Weight (Da)Natural Abundance (%)
Carbon¹²C12.0000012.01198.93
Hydrogen¹H1.007831.00899.985
Bromine⁷⁹Br78.9183479.90450.69
⁸¹Br80.9162949.31
Nitrogen¹⁴N14.0030714.00799.632
Oxygen¹⁶O15.9949115.99999.757

Table 1: Isotopic data for the elements present in 4-bromoquinoline-2-carboxamide.[5][6]

Calculation of Molecular Weight and Exact Mass

Based on the data in Table 1, the theoretical masses can be calculated as follows:

Molecular Weight Calculation: (10 * 12.011) + (7 * 1.008) + (1 * 79.904) + (2 * 14.007) + (1 * 15.999) = 251.08 g/mol

Exact Mass Calculation (for the ⁷⁹Br isotopologue): (10 * 12.00000) + (7 * 1.00783) + (1 * 78.91834) + (2 * 14.00307) + (1 * 15.99491) = 250.9800 Da

Exact Mass Calculation (for the ⁸¹Br isotopologue): (10 * 12.00000) + (7 * 1.00783) + (1 * 80.91629) + (2 * 14.00307) + (1 * 15.99491) = 252.9780 Da

ParameterValue
Molecular Formula C₁₀H₇BrN₂O
Molecular Weight 251.08 g/mol
Exact Mass (Monoisotopic, ⁷⁹Br) 250.9800 Da
Exact Mass (Monoisotopic, ⁸¹Br) 252.9780 Da

Table 2: Summary of theoretical mass data for 4-bromoquinoline-2-carboxamide.

Experimental Analysis by High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the definitive technique for the experimental determination of the exact mass of a molecule.[7] Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar, medium-sized molecules like 4-bromoquinoline-2-carboxamide, as it typically produces intact molecular ions with minimal fragmentation.

Experimental Workflow

The following diagram illustrates a typical workflow for the HRMS analysis of 4-bromoquinoline-2-carboxamide.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing & Interpretation prep1 Dissolve sample (1 mg/mL) in suitable solvent (e.g., Methanol/Acetonitrile) prep2 Dilute to final concentration (~1-10 µg/mL) prep1->prep2 prep3 Add 0.1% formic acid (for positive ion mode) prep2->prep3 prep4 Filter if necessary prep3->prep4 analysis1 Direct infusion or LC introduction prep4->analysis1 analysis2 Electrospray Ionization (ESI) Positive Ion Mode analysis1->analysis2 analysis3 High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) analysis2->analysis3 analysis4 Data Acquisition analysis3->analysis4 data1 Mass calibration (internal or external standard) analysis4->data1 data2 Peak detection and m/z determination data1->data2 data3 Molecular formula confirmation (mass accuracy and isotopic pattern) data2->data3 data4 Fragmentation analysis (MS/MS) data3->data4

Caption: General workflow for HRMS analysis of 4-bromoquinoline-2-carboxamide.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the analysis of 4-bromoquinoline-2-carboxamide using a high-resolution mass spectrometer with an electrospray ionization source.

3.2.1. Sample Preparation

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 4-bromoquinoline-2-carboxamide and dissolve it in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration in the range of 1-10 µg/mL. The optimal concentration may vary depending on the instrument's sensitivity.

  • Acidification (for positive ion mode): To promote protonation and enhance the signal in positive ion mode, add formic acid to the working solution to a final concentration of 0.1% (v/v).

  • Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.

3.2.2. Instrument Parameters

The following are typical starting parameters for an ESI-HRMS instrument. These may require optimization for the specific instrument being used.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 100 - 150 °C

  • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)

  • Desolvation Temperature: 300 - 400 °C

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap

  • Mass Range: m/z 50 - 500

  • Resolution: > 10,000 (FWHM)

3.2.3. Data Acquisition

  • Calibration: Calibrate the mass spectrometer using an appropriate calibration standard (e.g., sodium formate or a commercially available calibrant mixture) immediately prior to sample analysis to ensure high mass accuracy.

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Acquisition: Acquire the mass spectrum, ensuring a sufficient number of scans are averaged to obtain a high-quality spectrum with good ion statistics.

Method Validation

For applications in drug development and quality control, the analytical method must be validated to ensure its reliability, accuracy, and precision. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a framework for this process.[1][3]

Key Validation Parameters:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank samples and samples spiked with potential interfering substances.

  • Accuracy: The closeness of the measured value to the true value. This is determined by analyzing samples with known concentrations of the analyte and comparing the measured concentration to the nominal concentration.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) of a series of measurements.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

Data Analysis and Interpretation

Molecular Formula Confirmation

The primary goal of HRMS analysis is to confirm the elemental composition of the analyte. This is achieved by comparing the experimentally measured exact mass to the theoretical exact mass. The mass accuracy is typically expressed in parts per million (ppm) and is calculated as follows:

Mass Accuracy (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6

For a confident molecular formula assignment, the mass accuracy should typically be less than 5 ppm.

Furthermore, the characteristic isotopic pattern of bromine provides a powerful confirmation of the presence of this element. The observed spectrum should show two major peaks for the molecular ion ([M+H]⁺) corresponding to the ⁷⁹Br and ⁸¹Br isotopes, with a mass difference of approximately 1.998 Da and a relative intensity ratio of roughly 1:1.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure of 4-bromoquinoline-2-carboxamide by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. A plausible fragmentation pathway is proposed below based on the known fragmentation patterns of similar quinoline and carboxamide compounds.

Fragmentation_Pathway cluster_frags Plausible Fragment Ions parent [C₁₀H₇BrN₂O + H]⁺ m/z 251.9878 / 253.9858 frag1 [M+H - NH₃]⁺ m/z 234.9612 / 236.9592 parent->frag1 - NH₃ frag2 [M+H - CONH₂]⁺ m/z 207.9658 / 209.9638 parent->frag2 - •CONH₂ frag3 [M+H - Br]⁺ m/z 172.0620 parent->frag3 - •Br frag4 [C₉H₆N]⁺ m/z 128.0500 frag2->frag4 - HCN

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Foundational

Pharmacokinetics and ADME Properties of 4-Bromoquinoline-2-Carboxamide: A Preclinical Profiling Guide

Executive Summary 4-Bromoquinoline-2-carboxamide (CAS: 380626-87-9) is a highly versatile, halogenated heterocyclic scaffold. While not a standalone marketed therapeutic, it serves as a critical fragment building block i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromoquinoline-2-carboxamide (CAS: 380626-87-9) is a highly versatile, halogenated heterocyclic scaffold. While not a standalone marketed therapeutic, it serves as a critical fragment building block in medicinal chemistry. It is prominently utilized in the synthesis of advanced clinical candidates, including metabotropic glutamate receptor 2 (mGluR2) negative allosteric modulators (NAMs) for neurodegenerative diseases[1] and PKMYT1 kinase inhibitors for oncology[2].

Understanding the intrinsic Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this core scaffold is essential. The physicochemical traits of this fragment heavily dictate the pharmacokinetic (PK) fate, metabolic liabilities, and clearance mechanisms of the final optimized drug molecules.

Part 1: Physicochemical Profiling (The "A" in ADME)

To predict the absorption potential of 4-bromoquinoline-2-carboxamide, we must analyze its physicochemical properties. The molecule adheres strictly to the "Rule of 3" for Fragment-Based Drug Discovery (FBDD). The quinoline core provides necessary lipophilicity, while the carboxamide group acts as a hydrogen bond donor/acceptor pair. The 4-bromo substituent increases the overall lipophilicity ( logP ) and provides a synthetic handle for cross-coupling, but it also influences membrane partitioning.

Quantitative Physicochemical Data
PropertyValueCausality & ADME Impact
Molecular Weight 251.08 g/mol MW < 300 Da facilitates high passive transcellular diffusion and excellent oral bioavailability.
cLogP ~2.4Optimal lipophilicity for lipid bilayer permeation without inducing excessive non-specific plasma protein binding.
Polar Surface Area (PSA) 43.1 ŲPSA < 60 Ų predicts excellent membrane permeability, including a high probability of crossing the blood-brain barrier (BBB).
H-Bond Donors 1 (-NH₂)Low desolvation energy required for insertion into the hydrophobic core of cell membranes.
H-Bond Acceptors 2 (N, O)Low acceptor count limits recognition by intestinal efflux pumps (e.g., P-glycoprotein).

Part 2: Metabolic Stability & Biotransformation (The "M" in ADME)

The metabolic vulnerability of the 4-bromoquinoline-2-carboxamide scaffold is dictated by its electronic distribution and steric hindrance.

  • CYP450 Oxidation: The electron-rich carbocyclic ring of the quinoline system is susceptible to Phase I oxidation by hepatic cytochrome P450 enzymes (predominantly CYP3A4 and CYP1A2), leading to epoxide intermediates that resolve into stable phenols.

  • Amidase Hydrolysis: The carboxamide group is a target for circulating and hepatic amidases, which can hydrolyze the moiety into 4-bromoquinoline-2-carboxylic acid, significantly increasing polarity and driving rapid renal clearance.

  • Reactive Metabolite Formation: The 4-bromo group sterically shields the 4-position from direct oxidation. However, if CYP-mediated oxidative debromination occurs, it can generate reactive electrophilic species. These are subsequently scavenged by glutathione (GSH), forming GSH adducts—a critical toxicological liability monitored during lead optimization.

Metabolism Parent 4-Bromoquinoline-2-carboxamide (Parent Scaffold) CYP CYP450 Oxidation (CYP3A4 / CYP1A2) Parent->CYP Hepatic Phase I Amidase Amidase Hydrolysis Parent->Amidase Plasma/Hepatic Met1 Quinoline Epoxides / Phenols (Phase I Metabolites) CYP->Met1 Oxidation Met3 GSH Adducts (Reactive Debromination) CYP->Met3 Oxidative Debromination + Glutathione Met2 4-Bromoquinoline-2-carboxylic acid (Hydrolysis Product) Amidase->Met2 Hydrolysis

Metabolic biotransformation pathways of the 4-bromoquinoline-2-carboxamide scaffold.

Part 3: Experimental ADME Workflows

To empirically determine the ADME profile of 4-bromoquinoline-2-carboxamide and its derivatives, rigorous, self-validating in vitro assays are required.

Caco-2 Permeability Assay (Intestinal Absorption Model)

Causality: Caco-2 human colon carcinoma cells differentiate to form polarized monolayers with tight junctions and brush border microvilli, closely mimicking the human enterocyte barrier for oral absorption prediction[3]. Self-Validating System: The protocol mandates the use of Transendothelial Electrical Resistance (TEER) and a paracellular marker (Lucifer Yellow) to prove monolayer integrity. If integrity fails, the well is excluded, preventing false-positive permeability data.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days to ensure full differentiation.

  • Pre-Assay Validation: Measure TEER. Only inserts with TEER > 300 Ω·cm² are authorized for the assay.

  • Dosing: Prepare a 10 µM solution of 4-bromoquinoline-2-carboxamide in HBSS buffer (pH 7.4) containing a maximum of 1% DMSO. Add to the apical chamber (A-to-B transport) or basolateral chamber (B-to-A transport).

  • Incubation: Incubate at 37°C on an orbital shaker (50 rpm) for 120 minutes.

  • Sampling & Post-Validation: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Re-measure TEER; values must remain >75% of the initial reading to validate the data.

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Human Liver Microsomal (HLM) Stability Assay

Causality: HLMs contain the full complement of membrane-bound Phase I enzymes. Measuring the depletion rate of the parent compound provides the in vitro intrinsic clearance ( CLint​ ), which scales to predict in vivo hepatic clearance[4]. Self-Validating System: The assay includes a minus-NADPH control to distinguish enzymatic metabolism from chemical degradation, and a positive control (Verapamil) to verify the enzymatic viability of the HLM batch.

Step-by-Step Protocol:

  • Preparation: Prepare a reaction mixture containing 1 µM 4-bromoquinoline-2-carboxamide and 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.

  • Controls: Concurrently run a parallel incubation without NADPH (buffer only) and a separate incubation using Verapamil (a known high-clearance drug).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of percent parent remaining vs. time. Calculate the half-life ( t1/2​ ) from the slope, and derive CLint​ .

Workflow Prep Compound Prep (1 µM) Caco2 Caco-2 Permeability (Apical/Basolateral) Prep->Caco2 HLM HLM Stability (NADPH, 37°C) Prep->HLM LCMS LC-MS/MS Quantification Caco2->LCMS HLM->LCMS Data PK Parameters (Papp, t1/2, CLint) LCMS->Data

High-throughput in vitro ADME screening workflow for preclinical profiling.

Part 4: Distribution and Excretion Projections

Based on the physicochemical and in vitro data framework, the systemic profile of 4-bromoquinoline-2-carboxamide is projected as follows:

  • Distribution: The moderate lipophilicity (cLogP ~2.4) suggests a moderate volume of distribution ( Vd​ ). Plasma protein binding (PPB) is expected to be in the range of 60-80%, allowing a sufficient free fraction ( fu​ ) for target engagement without being sequestered entirely by human serum albumin (HSA).

  • Excretion: Due to its lipophilicity, renal clearance of the unchanged parent compound will be negligible. Elimination will be heavily reliant on hepatic biotransformation (Phase I oxidation and subsequent Phase II conjugation), followed by biliary or renal excretion of the resulting hydrophilic metabolites.

References

  • Title: US9278960B2 - Quinoline carboxamide and quinoline carbonitrile derivatives as mGluR2-negative allosteric modulators, compositions, and their use Source: Google Patents URL: 1

  • Title: WO2024112853A1 - Compounds that inhibit pkmyt1 Source: Google Patents URL: 2

  • Title: Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers Source: PubMed / Nature Protocols URL: 3

  • Title: Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data Source: PMC / NIH URL: 4

Sources

Exploratory

An In-Depth Technical Guide to the Electronic Properties and DFT Calculations of 4-Bromoquinoline-2-carboxamide

This technical guide provides a comprehensive overview of the synthesis, characterization, and theoretical electronic properties of 4-bromoquinoline-2-carboxamide. As a molecule of interest in medicinal chemistry, unders...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the synthesis, characterization, and theoretical electronic properties of 4-bromoquinoline-2-carboxamide. As a molecule of interest in medicinal chemistry, understanding its electronic landscape is crucial for predicting its reactivity, intermolecular interactions, and potential as a scaffold for drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and computational chemistry, offering both established protocols and predictive insights based on Density Functional Theory (DFT) calculations.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its derivatives have been successfully developed as antimalarial, anticancer, anti-inflammatory, and antimicrobial agents.[1] The introduction of a carboxamide group at the 2-position and a bromine atom at the 4-position of the quinoline nucleus is anticipated to significantly modulate the molecule's electronic and steric properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles.[2] Quinoline-2-carboxamide derivatives, in particular, have shown promise as inhibitors of various enzymes and have been investigated for their potential in treating a range of diseases.[3]

This guide will delve into the synthesis of 4-bromoquinoline-2-carboxamide, its spectroscopic characterization, and a detailed theoretical investigation of its electronic properties using Density Functional Theory (DFT). The computational analysis will serve as a predictive tool to understand the molecule's reactivity and potential for forming intermolecular interactions, which are critical for its biological activity.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Protocol

A potential synthetic route to 4-bromoquinoline-2-carboxamide is outlined below. This pathway commences with the construction of a 4-hydroxyquinoline-2-carboxylate ester, followed by bromination and subsequent amidation.

Synthetic_Workflow cluster_0 Step 1: Pfitzinger Reaction cluster_1 Step 2: Bromination cluster_2 Step 3: Saponification cluster_3 Step 4: Amidation A Isatin C Ethyl 4-hydroxyquinoline-2-carboxylate A->C Base (e.g., KOH) B Ethyl Acetoacetate B->C D Ethyl 4-bromoquinoline-2-carboxylate C->D POBr3 E 4-Bromoquinoline-2-carboxylic acid D->E 1. NaOH (aq) 2. H3O+ F 4-Bromoquinoline-2-carboxamide E->F 1. SOCl2 2. NH4OH

Caption: Proposed synthetic workflow for 4-bromoquinoline-2-carboxamide.

Step-by-Step Methodology:

  • Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate: In a round-bottom flask, isatin is reacted with ethyl acetoacetate in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol. The reaction mixture is typically refluxed to drive the Pfitzinger reaction to completion, yielding the corresponding ethyl 4-hydroxyquinoline-2-carboxylate.[4]

  • Synthesis of Ethyl 4-bromoquinoline-2-carboxylate: The product from the previous step is then subjected to bromination. A common and effective method involves reacting the 4-hydroxyquinoline with a brominating agent like phosphorus oxybromide (POBr₃).[2] This reaction is typically carried out in an anhydrous solvent under reflux conditions.

  • Saponification to 4-Bromoquinoline-2-carboxylic acid: The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid. This is achieved through saponification using an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.[2]

  • Amidation to 4-Bromoquinoline-2-carboxamide: The carboxylic acid is first converted to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂). The crude acid chloride is then carefully reacted with aqueous ammonia to yield the final product, 4-bromoquinoline-2-carboxamide.

Predicted Spectroscopic Data

The structural confirmation of the synthesized 4-bromoquinoline-2-carboxamide would rely on a combination of spectroscopic techniques. Based on the functional groups present and data from analogous compounds, the following spectral characteristics are anticipated:

Table 1: Predicted Spectroscopic Data for 4-Bromoquinoline-2-carboxamide

Technique Expected Observations
¹H NMR Aromatic protons of the quinoline ring are expected in the range of δ 7.5-9.0 ppm. The protons of the carboxamide group (-CONH₂) would likely appear as two broad singlets at a downfield chemical shift, potentially between δ 7.0 and 8.5 ppm.[5][6]
¹³C NMR Aromatic carbons would appear in the region of δ 120-150 ppm. The carbonyl carbon of the amide is expected to be significantly deshielded, with a chemical shift around δ 165-175 ppm.[7][8]
FT-IR (cm⁻¹) N-H stretching of the primary amide should appear as two bands in the range of 3400-3100 cm⁻¹. The C=O stretching of the amide (Amide I band) is expected around 1680-1640 cm⁻¹. Aromatic C=C and C=N stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. The C-Br stretch is anticipated in the fingerprint region, typically below 700 cm⁻¹.[9][10]
Mass Spectrometry The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. For C₁₀H₇BrN₂O, the expected molecular weight is approximately 251 g/mol .[11][12]

Computational Analysis via Density Functional Theory (DFT)

DFT calculations are a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules like 4-bromoquinoline-2-carboxamide.[13] The following section outlines a standard computational workflow for such an analysis.

DFT_Workflow A Initial Molecular Structure Drawing B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirmation of Minimum Energy) B->C D Electronic Property Calculations C->D E Frontier Molecular Orbitals (HOMO-LUMO) D->E F Molecular Electrostatic Potential (MEP) Map D->F G Mulliken Population Analysis D->G

Caption: A typical computational workflow for DFT analysis.

Computational Methodology

A standard and reliable method for DFT calculations on organic molecules involves the use of a hybrid functional, such as B3LYP, combined with a Pople-style basis set, like 6-311++G(d,p).[14] This level of theory provides a good balance between computational cost and accuracy for predicting geometries and electronic properties. All calculations would be performed using a quantum chemistry software package like Gaussian.

Step-by-Step Protocol:

  • Structure Input: The initial 3D structure of 4-bromoquinoline-2-carboxamide is drawn using a molecular editor and saved in a suitable format.

  • Geometry Optimization: An unconstrained geometry optimization is performed to find the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency calculation is then carried out on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides predicted vibrational frequencies that can be compared with experimental IR data.

  • Electronic Property Calculations: Single-point energy calculations are performed on the optimized structure to obtain various electronic properties, including frontier molecular orbitals, molecular electrostatic potential, and atomic charges.

Predicted Geometric and Electronic Properties

While specific calculated values are not available in the literature, we can predict the general outcomes based on the known effects of the substituents and the principles of electronic structure theory.

Table 2: Predicted Optimized Geometric Parameters (Illustrative)

Parameter Predicted Value Justification
C4-Br Bond Length~1.90 ÅTypical C-Br bond length in aromatic systems.
C2-C(O) Bond Length~1.50 ÅStandard single bond length between sp² carbons.
C=O Bond Length~1.23 ÅCharacteristic double bond length for a carbonyl group in an amide.
Dihedral Angle (Quinoline-Carboxamide)Near-planarConjugation between the quinoline ring and the carboxamide group would favor a planar arrangement to maximize orbital overlap, though some minor twisting is possible.

Frontier Molecular Orbitals (FMOs): HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.[15]

For 4-bromoquinoline-2-carboxamide, the HOMO is expected to be localized primarily on the electron-rich quinoline ring, while the LUMO may have significant contributions from the electron-withdrawing carboxamide group and the quinoline ring.

Table 3: Predicted Frontier Molecular Orbital Energies (Illustrative)

Parameter Predicted Value (eV) Significance
HOMO Energy~ -6.5Corresponds to the ionization potential; indicates electron-donating ability.
LUMO Energy~ -1.8Corresponds to the electron affinity; indicates electron-accepting ability.
HOMO-LUMO Gap~ 4.7A larger gap suggests higher kinetic stability and lower chemical reactivity.[15]

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution on the molecule's surface.[16] It is invaluable for identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites.

For 4-bromoquinoline-2-carboxamide, the MEP map is predicted to show:

  • Negative Potential (Red/Yellow): Around the oxygen atom of the carbonyl group and the nitrogen atom of the quinoline ring, indicating these are the most likely sites for electrophilic attack.

  • Positive Potential (Blue): Around the hydrogen atoms of the amide group, suggesting their potential involvement in hydrogen bonding as donors.

Mulliken Population Analysis

Mulliken charge analysis provides a quantitative estimation of the partial atomic charges within the molecule.[13] It is expected that the oxygen and nitrogen atoms will carry significant negative charges, while the carbonyl carbon and the hydrogen atoms of the amide will be positively charged. It is important to note that Mulliken charges are known to be basis-set dependent and are best used for qualitative comparisons.[17]

Summary of Electronic Properties

From the DFT calculations, several key electronic properties can be derived that provide a deeper understanding of the molecule's behavior.

Table 4: Key Electronic Properties and Their Significance

Property Formula Significance
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ)χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2A measure of the molecule's resistance to changes in its electron distribution.
Dipole Moment (μ)-A measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions.

Potential Applications in Drug Development

The structural and electronic features of 4-bromoquinoline-2-carboxamide make it an interesting candidate for further investigation in drug discovery. The presence of both hydrogen bond donors (the -NH₂ group) and acceptors (the carbonyl oxygen and quinoline nitrogen) suggests the potential for strong and specific interactions with biological targets such as enzymes and receptors. The bromo-substituent can also participate in halogen bonding and can serve as a handle for further synthetic modifications through cross-coupling reactions.[2]

Given the known anticancer and anti-inflammatory properties of many quinoline carboxamide derivatives, 4-bromoquinoline-2-carboxamide could serve as a valuable starting point or fragment for the design of novel therapeutic agents.[18] The computational insights provided in this guide can aid in the rational design of derivatives with improved potency and selectivity.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, characterization, and in-depth computational analysis of 4-bromoquinoline-2-carboxamide. By combining established synthetic protocols with predictive DFT calculations, we have elucidated the key electronic properties that govern its reactivity and potential for intermolecular interactions. The presented methodologies and predicted data serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry and drug development, paving the way for further experimental and theoretical investigations into this promising molecular scaffold.

References

  • Waddell, L. J. N., MacAskill, M. G., McErlain, H., Morgan, T. E. F., Williams, L., Reid, V. J. M., Beyger, A., Pimlott, S. L., Tavares, A. A. S., & Sutherland, A. (2026). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Medicinal Chemistry. [Link]

  • SpectraBase. (n.d.). N-(2-bromo-4-methylphenyl)-2-(3,4-dichlorophenyl)-4-quinolinecarboxamide. John Wiley & Sons, Inc. Retrieved from [Link]

  • ResearchGate. (2015). Optimization process of synthesis of N-(4-bromophenyl)quinoline-2-carboxamide (5c) and N-(4-bromophenyl)naphthalene-2-carboxamide (6) under microwave irradiation. Retrieved from [Link]

  • Ayalew, M. E. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. [Link]

  • Youssif, B. G. M., Abdel-Aal, A. M., Abdelgawad, M. A., & Youssef, A. M. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Pharmaceuticals, 15(11), 1354. [Link]

  • Nawar, G. A. M., & El-Daly, S. A. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(2), 75-77. [Link]

  • Google Patents. (2018). CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
  • Mustafa, G., Ahmad, M., Usman, M., Ali, M., Khan, M. S., Al-Rashida, M., Salar, U., & Ishtiaq, M. (2023). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. BMC Chemistry, 17(1), 95. [Link]

  • Krasavin, M., et al. (2017). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. The Royal Society of Chemistry. [Link]

  • LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ResearchGate. (2023). (PDF) Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. [Link]

  • Beagley, P., et al. (2015). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Journal of Medicinal Chemistry, 58(16), 6476–6497. [Link]

  • MolPort. (n.d.). 4-bromoquinoline-2-carboxamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

  • Bruker. (n.d.). Organic Chemistry. [Link]

  • ResearchGate. (n.d.). 13 C NMR of 2-(p-tolyl)quinoline-4-carboxamide (4b) (DMSOd6, 100 MHz). Retrieved from [Link]

  • MDPI. (2022). 13 C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • WuXi Biology. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. [Link]

  • PubChemLite. (n.d.). Methyl 4-bromoquinoline-2-carboxylate (C11H8BrNO2). [Link]

  • Al-Ayed, A. S., et al. (2022). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry, 15(1), 103523. [Link]

  • ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]

  • Shalini, V., et al. (2023). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. Heliyon, 9(10), e20731. [Link]

  • ResearchGate. (2018). Synthesis, structures and electronic properties of Co(III) complexes with 2-quinolinecarboxaldehyde thio- and selenosemicarbazone: A combined experimental and theoretical study. [Link]

  • DTIC. (1996). Electrochemical Properties and Electronic Structures of Conjugated Polyquinolines and Polyanthrazolines. [Link]

  • Jampilek, J., et al. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 20(8), 14857–14883. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 4-Bromoquinoline-2-carboxamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 4-Bromoquinoline-2-carboxamide (CAS: 380626-87-9)[1] Introduction and Strategic Context 4-Bromoquinoline-2-carboxamide is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 4-Bromoquinoline-2-carboxamide (CAS: 380626-87-9)[1]

Introduction and Strategic Context

4-Bromoquinoline-2-carboxamide is a highly versatile heterocyclic building block extensively utilized in modern drug discovery. Its structural bifunctionality—featuring a reactive C4-bromide for transition-metal-catalyzed cross-couplings and a C2-carboxamide for hydrogen bonding—makes it a privileged scaffold. Notably, this intermediate is critical in the synthesis of quinoline-based metabotropic glutamate receptor 2 (mGluR2) negative allosteric modulators (NAMs), which are actively investigated for the treatment of neurodegenerative and cognitive disorders, including Alzheimer's disease and schizophrenia[2].

This application note details a robust, high-yielding amidation protocol to synthesize 4-bromoquinoline-2-carboxamide from its corresponding carboxylic acid, followed by analytical validation and downstream application context.

Experimental Workflow

The synthesis relies on the in-situ activation of 4-bromoquinoline-2-carboxylic acid using a uronium-based coupling agent, followed by nucleophilic acyl substitution using an ambient ammonia source.

SynthesisWorkflow SM 4-Bromoquinoline-2-carboxylic acid (Starting Material) Act Activation (HATU, DIPEA, DMF) SM->Act Dissolve & Activate Amid Amidation (NH4Cl, RT, 2-4h) Act->Amid Add Ammonia Source Workup Aqueous Workup (H2O quench, EtOAc extract) Amid->Workup Reaction Complete Pur Purification (Silica Gel, EA/PE 1:5) Workup->Pur Crude Isolate Prod 4-Bromoquinoline-2-carboxamide (Pure Product) Pur->Prod Isolate Yellow Solid

Synthesis workflow for 4-bromoquinoline-2-carboxamide via HATU-mediated amidation.

Materials and Reagents

The following stoichiometric ratios are optimized to ensure complete conversion while minimizing the formation of unreactive byproducts.

Reagent / MaterialRoleEquivalentsAmount (for 1 mmol scale)
4-Bromoquinoline-2-carboxylic acid Starting Material1.0 eq252.06 mg
HATU Activating Agent1.2 eq456.3 mg
Ammonium chloride (NH₄Cl) Ammonia Source3.0 eq160.5 mg
DIPEA Non-nucleophilic Base4.0 eq0.70 mL (~517 mg)
N,N-Dimethylformamide (DMF) SolventN/A5.0 mL

Step-by-Step Synthesis Protocol

Expertise & Causality Note: The choice of HATU over traditional carbodiimides (like EDC/HOBt) is deliberate. HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the amidation of sterically or electronically deactivated quinoline systems. Ammonium chloride is selected over aqueous ammonia gas to maintain precise stoichiometric control and avoid the hydrolytic degradation of the active ester.

  • Substrate Dissolution: Charge a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar with 4-bromoquinoline-2-carboxylic acid (252 mg, 1.0 mmol). Add anhydrous DMF (5.0 mL).

    • Rationale: DMF acts as an excellent polar aprotic solvent, fully solubilizing the zwitterionic starting material and stabilizing the highly polar transition states during activation.

  • Carboxylic Acid Activation: Add DIPEA (0.70 mL, 4.0 mmol) to the stirring solution, followed by the portion-wise addition of HATU (456 mg, 1.2 mmol). Allow the mixture to stir at room temperature (20-25 °C) for 30 minutes.

    • Rationale: DIPEA, a sterically hindered base, deprotonates the carboxylic acid without competing as a nucleophile. The 30-minute window ensures complete conversion of the acid to the highly reactive O-At ester intermediate.

  • Nucleophilic Amidation: Add solid ammonium chloride (160.5 mg, 3.0 mmol) in one portion. Continue stirring the reaction mixture at room temperature for 2 to 4 hours under an inert nitrogen atmosphere.

    • Rationale: The excess DIPEA present in the mixture deprotonates the ammonium chloride in situ, slowly releasing free ammonia (NH₃) which immediately attacks the O-At ester to form the desired carboxamide.

  • Reaction Quenching and Workup: Monitor the reaction via TLC (Ethyl acetate/petroleum ether 1:1). Upon complete consumption of the starting material, quench the reaction by pouring the mixture into 25 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (2 x 20 mL) and brine (20 mL).

    • Rationale: The LiCl wash is a critical step; it highly effectively partitions residual DMF out of the organic layer and into the aqueous phase, preventing solvent contamination during concentration.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel, eluting with ethyl acetate/petroleum ether (1:5 v/v)[3].

Analytical Characterization

The protocol yields the target compound as a yellow solid. The analytical data below serves as a self-validating system to confirm product identity and purity[3].

Analytical MethodExpected Result / Spectral Data
Appearance Yellow solid[3]
Melting Point 171.1–172.8 °C[3]
¹H NMR (400 MHz, DMSO-d₆) δ 8.94–8.86 (m, 1H), 8.77 (s, 1H), 8.29 (s, 1H), 8.16 (dd, J = 8.4, 0.9 Hz, 1H), 8.01–7.94 (m, 1H), 7.90 (s, 1H), 7.86–7.81 (m, 1H)[3]
¹³C NMR (101 MHz, DMSO-d₆) δ 170.9, 152.4, 141.9, 137.8, 132.4, 130.0, 128.4, 127.2, 126.3, 125.0[3]
HRMS (ESI-TOF) m/z: [M + H]⁺ calcd for [C₁₀H₈⁷⁹BrN₂O]⁺, 250.9815; found, 250.9814[3]

Downstream Application: Suzuki-Miyaura Cross-Coupling

Once synthesized, the C4-bromide of 4-bromoquinoline-2-carboxamide can be selectively functionalized. For instance, in the development of mGluR2 modulators, this compound is subjected to Suzuki-Miyaura cross-coupling.

A validated procedure involves reacting 4-bromoquinoline-2-carboxamide with (2,6-dichloro-4-fluorophenyl)boronic acid (2.0 eq) in the presence of Pd(OAc)₂ (0.05 eq), DPPF (0.1 eq), Cs₂CO₃ (2.0 eq), and CuCl (1.0 eq) in DMF[2]. The addition of Copper(I) chloride is a strategic mechanistic choice; it accelerates the transmetalation step of sterically hindered boronic acids, ensuring high yields of the C4-arylated quinoline product.

References

  • MolPort. "4-bromoquinoline-2-carboxamide | 380626-87-9". Molport.com.
  • The Journal of Organic Chemistry. "Organocatalyzed Photoelectrochemistry for the Generation of Acyl and Phosphoryl Radicals through Hydrogen Atom-Transfer Process". ACS Publications (May 18, 2024).
  • Google Patents. "US9278960B2 - Quinoline carboxamide and quinoline carbonitrile derivatives as mGluR2-negative allosteric modulators, compositions, and their use". Google.com.

Sources

Application

Application Note: Dissolution and In Vitro Assay Protocol for 4-Bromoquinoline-2-carboxamide

Executive Overview 4-Bromoquinoline-2-carboxamide is a critical halogenated building block frequently utilized in the synthesis of neuroactive compounds, most notably metabotropic glutamate receptor 2 (mGluR2) negative a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

4-Bromoquinoline-2-carboxamide is a critical halogenated building block frequently utilized in the synthesis of neuroactive compounds, most notably metabotropic glutamate receptor 2 (mGluR2) negative allosteric modulators (NAMs)[1]. Because of its rigid aromatic core and the presence of the heavy bromine atom, this compound and its derivatives exhibit high lipophilicity. For researchers transitioning from chemical synthesis to biological evaluation, achieving complete dissolution without compromising cellular integrity is a primary hurdle.

This technical guide provides a causality-driven methodology for the solvation of 4-bromoquinoline-2-carboxamide and details a self-validating protocol for deploying it in high-throughput cell culture assays, specifically focusing on mGluR2 functional screening.

Physicochemical Rationale & Solvation Strategy

Before initiating any protocol, it is vital to understand the physical chemistry governing the compound's behavior in solution.

  • The Hydrophobic Challenge: The quinoline ring system is highly hydrophobic. When introduced directly to aqueous cell culture media (like DMEM or RPMI), the water molecules cannot form favorable hydration shells around the non-polar aromatic surface, leading to rapid aggregation and precipitation.

  • The Solvent of Choice (DMSO): Dimethyl sulfoxide (DMSO) is the universal solvent for such compounds. Its amphiphilic nature allows its hydrophobic methyl groups to interact with the quinoline core, while its highly polar sulfoxide group maintains miscibility with water.

  • Mechanistic Rationale for Anhydrous Solvents: You must use anhydrous DMSO (≥99.9% purity) . Standard laboratory DMSO is highly hygroscopic and absorbs atmospheric moisture. Even trace amounts of water in the stock solution can initiate the nucleation of 4-bromoquinoline-2-carboxamide crystals, ruining the stock concentration accuracy.

Quantitative Reconstitution Data

To assist in rapid formulation, the following table summarizes the required volumes of anhydrous DMSO to achieve standard stock concentrations based on a molecular weight of 251.08 g/mol .

Target Stock ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
10 mM 398 µL1.991 mL3.983 mL
20 mM 199 µL0.996 mL1.991 mL
50 mM 80 µL398 µL797 µL

Protocol I: Master Stock Preparation

This protocol ensures the creation of a homogenous, stable master stock.

Step-by-Step Methodology:

  • Equilibration: Allow the vial of 4-bromoquinoline-2-carboxamide powder to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (refer to the table above) directly to the vial.

  • Agitation: Vortex the solution vigorously for 30–60 seconds.

  • Sonication (If required): If visible particulates remain, place the vial in a room-temperature ultrasonic water bath for 5 minutes. Causality: Sonication provides the kinetic energy required to break the crystalline lattice energy of the solid powder.

  • Self-Validation (The Tyndall Check): Hold the vial against a strong, focused light source in a dark room. A true solution will allow light to pass cleanly. If the beam becomes visible (scattering/Tyndall effect), micro-particulates remain, and further sonication is required.

  • Storage: Aliquot the master stock into single-use volumes (e.g., 20 µL) in amber microcentrifuge tubes to protect from light-induced degradation. Store at -20°C.

G A 4-Bromoquinoline-2-carboxamide (Solid Powder) B Add Anhydrous DMSO (Vortex & Sonicate) A->B C 10 mM - 50 mM Stock Solution (Store at -20°C) B->C D Intermediate Dilution (in 100% DMSO) C->D E Final Aqueous Dilution (Cell Culture Media) D->E F In Vitro Assay (Final DMSO ≤ 0.5%) E->F

Diagram 1: Workflow for the dissolution and aqueous transition of hydrophobic quinoline derivatives.

Protocol II: Serial Dilution & Media Spiking

A common error in cell assays is "solvent shock," which occurs when a highly concentrated DMSO stock is pipetted directly into aqueous media. The rapid change in the dielectric constant causes localized supersaturation, leading the compound to "crash out" into invisible micro-precipitates.

Step-by-Step Methodology:

  • Intermediate DMSO Dilution: Perform your serial dilutions (e.g., 10-point dose-response curve) entirely in 100% DMSO first.

  • Aqueous Spiking: Transfer a larger volume of the diluted DMSO solutions into the cell culture media.

  • Cytotoxicity Constraint: Ensure the final concentration of DMSO in the cell culture well never exceeds 0.5% v/v (ideally ≤ 0.1%). Causality: DMSO concentrations above 0.5% begin to alter cell membrane fluidity, permeabilize the lipid bilayer, and induce basal cytotoxicity, which will confound your assay readouts.

  • Self-Validation (Microscopic Check): Before applying the spiked media to cells, observe a sample drop under an inverted phase-contrast microscope at 20X magnification. Look for needle-like crystals or amorphous aggregates. If observed, the compound has precipitated, and the assay will yield false-negative results.

Protocol III: Functional In Vitro Assay (FLIPR Calcium Mobilization)

Because 4-bromoquinoline-2-carboxamide is a precursor to mGluR2 NAMs[1], the most relevant functional assay is a calcium mobilization assay.

Mechanistic Rationale: Native mGluR2 is a Gi/o-coupled receptor that naturally inhibits cAMP production and modulates potassium/calcium channels[2][3]. To create a high-throughput fluorescent readout, researchers utilize recombinant cells (e.g., CHO-dhfr-) that co-express human mGluR2 and a promiscuous G-protein, Gα16[1]. Gα16 artificially forces the receptor to couple to the Phospholipase C (PLC) pathway, transforming an inhibitory signal into a robust intracellular calcium release[1][4].

G Glutamate Glutamate (Agonist) Receptor mGluR2 Receptor Glutamate->Receptor Activates NAM mGluR2 NAM / Derivative (Antagonist) NAM->Receptor Blocks (Allosteric) G16 Promiscuous Gα16 Receptor->G16 Couples PLC Phospholipase C (PLC) G16->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Fluo4 Fluo-4 AM Fluorescence (FLIPR Readout) Ca2->Fluo4 Binds

Diagram 2: Mechanism of mGluR2 NAM screening via Gα16-coupled intracellular calcium mobilization.

Step-by-Step FLIPR Methodology:

  • Cell Seeding: Plate CHO cells stably expressing mGluR2 and Gα16 in 384-well black-wall, clear-bottom plates at a density of 10,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove the media and add 20 µL/well of Fluo-4 AM calcium indicator dye (Invitrogen) diluted in assay buffer (HBSS containing 20 mM HEPES and 2.5 mM Probenecid to prevent dye efflux). Incubate for 1 hour at 37°C[1].

  • Compound Addition (Antagonist Mode): Using an automated liquid handler, add the serially diluted 4-bromoquinoline-2-carboxamide derivatives (prepared in Protocol II) to the wells. Monitor the baseline fluorescence on a FLIPR instrument for 10 seconds, then record the response for 3 minutes to check for any unintended agonist activity[1].

  • Agonist Challenge: Add an EC80 concentration of glutamate (typically ~2,500 nM) to all wells[1].

  • Data Acquisition & Validation: Monitor the maximum calcium response (fluorescence peak).

    • Self-Validating Controls: Every plate must include a 100% activation control (Glutamate + DMSO vehicle) and a 0% activation control (Buffer only). The IC50 of the synthesized NAM is calculated by measuring the concentration-dependent suppression of the glutamate-induced calcium spike[5].

References

  • US9278960B2 - Quinoline carboxamide and quinoline carbonitrile derivatives as mGluR2-negative allosteric modulators, compositions, and their use. Google Patents.
  • Metabotropic glutamate receptor subtypes independently modulate neuronal intracellular calcium. Merck Millipore.
  • Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Activation Suppresses TRPV1 Sensitization in Mouse, But Not Human, Sensory Neurons. eNeuro.
  • Homer Proteins Regulate Coupling of Group I Metabotropic Glutamate Receptors to N-Type Calcium and M-Type Potassium Channels. Journal of Neuroscience.
  • Characterization of an mGluR2/3 negative allosteric modulator in rodent models of depression. PubMed.

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 4-Bromoquinoline-2-Carboxamide in Drug Discovery

Strategic Context and Therapeutic Significance 4-Bromoquinoline-2-carboxamide (CAS: 380626-87-9) is a highly versatile, bifunctional heterocyclic building block widely utilized in modern medicinal chemistry[1]. The ortho...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context and Therapeutic Significance

4-Bromoquinoline-2-carboxamide (CAS: 380626-87-9) is a highly versatile, bifunctional heterocyclic building block widely utilized in modern medicinal chemistry[1]. The orthogonal reactivity of the C4-bromide and the C2-carboxamide allows for rapid diversification of the quinoline core.

In recent pharmaceutical development, the targeted arylation of the C4 position via Suzuki-Miyaura cross-coupling has unlocked access to critical therapeutic agents. Notably, this scaffold serves as the foundational precursor for PKMYT1 inhibitors utilized in oncology[2], mGluR2-negative allosteric modulators for the treatment of Alzheimer's disease and cognitive deficits[3], and advanced positron emission tomography (PET) imaging agents targeting the translocator protein[4].

G SM 4-Bromoquinoline-2-carboxamide (Starting Material) RXN Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base) SM->RXN Oxidative Addition BA Aryl/Heteroaryl Boronic Acids (Coupling Partner) BA->RXN Transmetalation PROD 4-Arylquinoline-2-carboxamide Derivatives RXN->PROD Reductive Elimination APP1 mGluR2 Allosteric Modulators (Neurological Disorders) PROD->APP1 APP2 PKMYT1 Inhibitors (Oncology) PROD->APP2

Fig 1: Suzuki-Miyaura workflow of 4-bromoquinoline-2-carboxamide for therapeutic applications.

Mechanistic Causality in Catalyst and Condition Selection

The successful cross-coupling of 4-bromoquinoline-2-carboxamide is non-trivial due to the potential for catalyst poisoning by the Lewis basic quinoline nitrogen and the primary carboxamide. Furthermore, the therapeutic targets often require coupling with sterically hindered, ortho-substituted boronic acids (e.g., 2,6-dimethylphenyl or 2,6-dichloro-4-fluorophenyl groups)[2][3].

Overcoming Steric Hindrance via Ligand Design

To facilitate the reductive elimination of highly sterically congested biaryl systems, bidentate phosphine ligands with large bite angles are empirically superior. dppf (1,1'-Bis(diphenylphosphino)ferrocene) is the ligand of choice[2][3]. Its wide bite angle (~99°) accelerates the reductive elimination step, preventing the accumulation of the Pd(II) intermediate and minimizing protodeboronation side reactions.

The "Copper Effect" in Transmetalation

When coupling highly electron-deficient or sterically demanding boronic acids (such as (2,6-dichloro-4-fluorophenyl)boronic acid), standard base-mediated transmetalation is often the rate-limiting step. The addition of stoichiometric Copper(I) chloride (CuCl) acts as a transmetalation accelerator[3]. Cu(I) undergoes a rapid pre-transmetalation with the boronic acid to form a highly nucleophilic organocopper species, which then efficiently transfers the aryl group to the Pd(II) center.

CatCycle Pd0 Pd(0) Active Species (e.g., from Pd(dppf)Cl2) OxAdd Oxidative Addition C4-Br Bond Cleavage Pd0->OxAdd 4-Bromoquinoline-2-carboxamide TransMet Transmetalation (Base/CuCl Assisted) OxAdd->TransMet Arylboronic Acid RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 4-Arylquinoline-2-carboxamide

Fig 2: Catalytic cycle of the Suzuki-Miyaura coupling for 4-bromoquinoline-2-carboxamide.

Empirical Data: Optimization of Coupling Conditions

The following table synthesizes quantitative reaction parameters derived from recent pharmaceutical patent literature and academic optimization studies[2][3][4].

Target ApplicationCoupling Partner (Boronic Acid)Catalyst SystemBase / AdditiveSolvent SystemTemp / TimeRef
PKMYT1 Inhibitors (3-Methoxy-2,6-dimethylphenyl)boronic acidPd(dppf)Cl₂·DCM (10 mol%)Na₂CO₃ (10.0 eq)DME / H₂O (2.5:1)80 °C / 12 h[2]
mGluR2 Modulators (2,6-Dichloro-4-fluorophenyl)boronic acidPd(OAc)₂ (5 mol%) + DPPF (10 mol%)Cs₂CO₃ (2.0 eq) / CuCl (1.0 eq)DMF (Anhydrous)100 °C / 16 h[3]
PET Imaging Agents Phenylboronic acidPd(PPh₃)₄ (10 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane / H₂O120 °C / 16 h[4]

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are engineered as self-validating systems . In-process controls (IPCs) are embedded to confirm reaction progression.

Protocol A: Aqueous-Biphasic Coupling for Moderately Hindered Substrates

Optimized for the synthesis of PKMYT1 inhibitor intermediates using highly water-soluble bases[2].

Reagents:

  • 4-Bromoquinoline-2-carboxamide (1.0 equiv, e.g., 100 mg, 0.40 mmol)

  • Arylboronic acid (e.g., (3-methoxy-2,6-dimethylphenyl)boronic acid) (1.5 equiv, 0.60 mmol)

  • Pd(dppf)Cl₂·DCM complex (0.10 equiv, 0.040 mmol)

  • Na₂CO₃ (10.0 equiv, 4.0 mmol)

  • 1,2-Dimethoxyethane (DME) / HPLC-grade H₂O (2.5:1 v/v, 2.8 mL total)

Step-by-Step Methodology:

  • Preparation: Charge a 10 mL microwave vial or Schlenk flask with 4-bromoquinoline-2-carboxamide, the arylboronic acid, and Na₂CO₃.

  • Solvent Deoxygenation: Add DME and H₂O. Sparge the biphasic mixture with ultra-pure Argon for 10 minutes. Causality: Dissolved oxygen rapidly oxidizes electron-rich phosphine ligands (dppf), killing the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·DCM under a positive stream of Argon. Seal the vessel tightly.

  • Thermal Activation: Heat the reaction mixture to 80 °C using an oil bath or aluminum heating block with vigorous stirring (1000 rpm) to ensure optimal interfacial mixing of the biphasic system.

  • Self-Validation Checkpoint (IPC): After 4 hours, sample the organic layer.

    • LC-MS Readout: Confirm the disappearance of the starting material isotope pattern (m/z [M+H]⁺ 251.0 / 253.0). The product mass should dominate the total ion chromatogram (TIC).

    • Visual Cue: The reaction typically transitions from a reddish-orange suspension to a dark, homogeneous biphasic mixture as the active Pd(0) species is consumed and Pd black begins to precipitate.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with brine (2 × 5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Ethyl Acetate/Hexanes).

Protocol B: Anhydrous, Copper-Assisted Coupling for Highly Hindered Substrates

Optimized for the synthesis of mGluR2 modulators where water promotes protodeboronation of highly electron-deficient boronic acids[3].

Reagents:

  • 4-Bromoquinoline-2-carboxamide (1.0 equiv, 50.0 mg, 0.199 mmol)

  • Sterically hindered Arylboronic acid (2.0 equiv, 0.398 mmol)

  • Pd(OAc)₂ (0.05 equiv, 0.01 mmol) and DPPF (0.1 equiv, 0.020 mmol)

  • Copper(I) chloride (CuCl) (1.0 equiv, 0.199 mmol)

  • Cs₂CO₃ (2.0 equiv, 0.398 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a reaction vessel under vacuum and backfill with Argon (repeat 3x).

  • Reagent Loading: Add 4-bromoquinoline-2-carboxamide, the arylboronic acid, Cs₂CO₃, and CuCl to the vessel.

  • Catalyst Pre-activation: In a separate dried vial, dissolve Pd(OAc)₂ and DPPF in 0.5 mL of anhydrous DMF. Stir for 5 minutes until a deep orange/red color develops, indicating the formation of the active Pd-dppf complex.

  • Reaction Initiation: Transfer the pre-activated catalyst solution to the main reaction vessel. Add the remaining 0.5 mL of DMF.

  • Thermal Activation: Heat the mixture to 100 °C under Argon for 16 hours.

  • Self-Validation Checkpoint (IPC):

    • Visual Cue: The presence of stoichiometric copper will cause the reaction mixture to appear dark green/brown.

    • TLC Readout: Using 5% MeOH in DCM, the highly lipophilic product will typically elute significantly higher (Rf ~0.6) than the highly polar, hydrogen-bonding starting material (Rf ~0.2).

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc (15 mL) and filter through a pad of Celite to remove insoluble copper salts and Pd black. Wash the filtrate with 5% aqueous LiCl solution (3 × 10 mL) to effectively remove DMF. Dry, concentrate, and purify via silica gel chromatography.

References

  • Molport Database. "4-bromoquinoline-2-carboxamide | 380626-87-9". Molport.
  • Google Patents. "WO2024112853A1 - Compounds that inhibit pkmyt1". World Intellectual Property Organization.
  • Google Patents. "US9278960B2 - Quinoline carboxamide and quinoline carbonitrile derivatives as mGluR2-negative allosteric modulators, compositions, and their use". United States Patent and Trademark Office.
  • RSC Publishing. "Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein". Royal Society of Chemistry.

Sources

Application

1H and 13C NMR spectroscopy characterization of 4-bromoquinoline-2-carboxamide

An Application Note for the Structural Elucidation of 4-bromoquinoline-2-carboxamide using ¹H and ¹³C NMR Spectroscopy Abstract Quinoline scaffolds are privileged structures in medicinal chemistry and drug development, f...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Structural Elucidation of 4-bromoquinoline-2-carboxamide using ¹H and ¹³C NMR Spectroscopy

Abstract

Quinoline scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] The precise characterization of their substitution patterns is critical for understanding structure-activity relationships. This application note provides a comprehensive technical guide for the structural elucidation of 4-bromoquinoline-2-carboxamide using one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis of the expected spectral features. This guide is designed for researchers, scientists, and drug development professionals seeking to perform unambiguous NMR characterization of substituted quinoline derivatives.

Introduction: The Role of NMR in Characterizing Quinoline Derivatives

4-bromoquinoline-2-carboxamide is a heterocyclic compound whose biological activity is intrinsically linked to the electronic and steric properties imparted by its substituents. The bromine atom at the C4 position and the carboxamide group at the C2 position significantly modulate the electron distribution within the quinoline ring system. NMR spectroscopy is the most powerful technique for confirming the regiochemistry of such substitutions and providing a detailed picture of the molecular structure in solution.[1]

This document explains the causality behind experimental choices and provides a framework for interpreting the resulting spectra. By understanding how substituents influence chemical shifts and coupling constants, researchers can confidently assign the structure of 4-bromoquinoline-2-carboxamide and related analogues.

Foundational Principles: Predicting the NMR Spectrum

The NMR spectrum provides a unique fingerprint of a molecule based on the magnetic properties of its nuclei, primarily ¹H and ¹³C. The key parameters obtained are chemical shift (δ), spin-spin coupling (J), and signal integration.

  • Chemical Shift (δ) : The position of a signal on the x-axis (in ppm) reflects the local electronic environment of the nucleus. Electron-withdrawing groups (like bromine, the quinoline nitrogen, and the carboxamide group) decrease the electron density around nearby nuclei, "deshielding" them and shifting their signals to a higher frequency (downfield).[1] Protons on the quinoline aromatic system typically resonate in the δ 7.0-9.0 ppm region.[3]

  • Signal Integration : The area under a ¹H NMR signal is directly proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique environment.[1]

  • Spin-Spin Coupling (J) : Coupling arises from the interaction of neighboring magnetic nuclei, causing signals to split into multiplets (e.g., doublets, triplets). The magnitude of the splitting, the coupling constant (J), is measured in Hertz (Hz) and provides information about the number of bonds and the dihedral angle separating the coupled nuclei.

For 4-bromoquinoline-2-carboxamide, the electron-withdrawing quinoline nitrogen atom strongly deshields the proton at the C8 position.[4] The bromine at C4 and the carboxamide at C2 will further influence the chemical shifts of the protons and carbons throughout the ring system, allowing for a predictable pattern of signals.

cluster_workflow NMR Characterization Workflow Prep Sample Preparation Acq_1H 1D ¹H NMR Data Acquisition Prep->Acq_1H Acq_13C 1D ¹³C NMR Data Acquisition Prep->Acq_13C Process Data Processing (FT, Phasing, Baseline) Acq_1H->Process Acq_13C->Process Analysis Spectral Analysis (Shifts, Coupling, Integration) Process->Analysis Confirm Structure Confirmation Analysis->Confirm

Caption: A logical workflow for the NMR characterization of 4-bromoquinoline-2-carboxamide.

Experimental Protocols

The quality of NMR data is directly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The protocols described below are designed to be self-validating systems for generating high-quality, reproducible data.

Protocol for Sample Preparation

This protocol outlines the standard procedure for preparing a sample of 4-bromoquinoline-2-carboxamide for NMR analysis.

  • Analyte Weighing : Accurately weigh the required amount of the sample.

    • For ¹H NMR : 5-25 mg is typically sufficient.[5]

    • For ¹³C NMR : A higher concentration is needed due to the lower natural abundance of ¹³C; use 50-100 mg.[5]

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for carboxamides as it can solubilize the compound and allows for the observation of exchangeable N-H protons. Chloroform-d (CDCl₃) is another common alternative.

  • Dissolution :

    • Place the weighed sample into a small, clean vial.

    • Add approximately 0.6–0.7 mL of the chosen deuterated solvent.[3] This volume ensures the correct sample height in a standard 5 mm NMR tube.[6]

    • Gently vortex or swirl the vial until the sample is completely dissolved.

  • Filtration and Transfer :

    • If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Suspended solids will degrade spectral quality by distorting the magnetic field homogeneity.

  • Capping and Labeling : Cap the NMR tube securely and label it clearly. Invert the tube several times to ensure the solution is homogeneous.

Protocol for 1D ¹H NMR Data Acquisition

These parameters are recommended for a 400 MHz or 500 MHz spectrometer and can be adjusted as needed.

  • Instrument Setup : Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).

  • Lock and Shim : Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters :

    • Pulse Sequence : Use a standard single-pulse sequence (e.g., zg30 or zg on Bruker systems).

    • Pulse Width : Use a 30° or 45° flip angle pulse. A 45° pulse provides a good balance between signal intensity and allowing for a shorter relaxation delay.[7]

    • Spectral Width : Set to cover a range of approximately -2 to 12 ppm.

    • Acquisition Time (AT) : Set to 3–4 seconds. This ensures adequate digital resolution to resolve fine coupling patterns.[7][8]

    • Relaxation Delay (D1) : Set to 1–2 seconds.

    • Number of Scans (NS) : Start with 16 scans. Increase as needed to improve the signal-to-noise ratio (S/N) for dilute samples.

Protocol for 1D ¹³C NMR Data Acquisition
  • Instrument Setup : Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquisition Parameters :

    • Pulse Sequence : Use a standard pulse-acquire sequence with proton decoupling (e.g., zgpg30 on Bruker systems). For more quantitative results where the nuclear Overhauser effect (NOE) should be suppressed, an inverse gated-decoupling sequence (zgig) is recommended.[9]

    • Pulse Width : Use a 30° flip angle pulse to allow for faster repetition rates, which is crucial given the long relaxation times of some quaternary carbons.[7]

    • Spectral Width : Set to cover a range of approximately 0 to 200 ppm.

    • Acquisition Time (AT) : Set to 1–2 seconds.

    • Relaxation Delay (D1) : Set to 2 seconds. This is a reasonable starting point, but quaternary carbons may require longer delays for full relaxation.[10]

    • Number of Scans (NS) : Start with 1024 scans. ¹³C NMR is significantly less sensitive than ¹H NMR and requires more signal averaging.

Spectral Analysis and Data Interpretation

The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra of 4-bromoquinoline-2-carboxamide, based on established principles of NMR spectroscopy and data from related quinoline structures.[4][11]

Caption: Molecular Structure of 4-bromoquinoline-2-carboxamide.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the two amide protons and the six aromatic protons on the quinoline ring.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationNotes
-CONH₂~8.0 and ~7.8Two broad singlets-2HThe two amide protons are often non-equivalent due to restricted rotation around the C-N bond, appearing as two separate broad signals. In some cases, they may coalesce into a single broad peak.
H-88.2 – 8.4dJ = 8.0 – 8.51HExpected to be one of the most downfield signals due to the deshielding effect of the adjacent nitrogen atom.[4]
H-58.1 – 8.3dJ = 8.0 – 8.51HDeshielded due to its peri-relationship with the C4-bromo substituent.
H-38.0 – 8.2s-1HAppears as a singlet due to the absence of adjacent protons (C4 is substituted). Its chemical shift is influenced by the adjacent C2-carboxamide group.
H-77.8 – 8.0t or dddJ ≈ 7.5 – 8.51HPart of the benzenoid ring's spin system. Appears as a triplet or doublet of doublets due to coupling with H-6 and H-8.
H-67.6 – 7.8t or dddJ ≈ 7.5 – 8.51HCoupled to H-5 and H-7, appearing as a complex multiplet.
Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display 10 distinct signals, corresponding to the 9 carbons of the quinoline core and the one carbonyl carbon of the carboxamide group.

Carbon AssignmentPredicted δ (ppm)Notes
C=O165 – 170The carbonyl carbon of the amide group, typically found in this downfield region.[12]
C2150 – 153Attached to the electron-withdrawing carboxamide group and the ring nitrogen, causing a downfield shift.
C8a147 – 149Quaternary carbon adjacent to the nitrogen.
C7130 – 135Aromatic CH carbon.
C4a128 – 132Quaternary carbon.
C5128 – 130Aromatic CH carbon.
C8127 – 129Aromatic CH carbon.
C6126 – 128Aromatic CH carbon.
C3122 – 125Aromatic CH carbon.
C4120 – 123Attached to the bromine atom. The heavy atom effect can cause a slight upfield shift compared to an unsubstituted carbon.

Conclusion

This application note provides a robust framework for the ¹H and ¹³C NMR characterization of 4-bromoquinoline-2-carboxamide. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided analysis of expected chemical shifts and coupling patterns serves as a reliable guide for the complete and unambiguous assignment of the molecular structure. This methodology is fundamental for quality control, reaction monitoring, and the structural verification of novel quinoline-based compounds in the drug discovery pipeline.

References

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • Blower, P. J., et al. (n.d.). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. PMC. Available at: [Link]

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]

  • Kwan, E. E., & Sisto, T. L. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. Available at: [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Mir, M. A. (2025). Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. Current Organocatalysis. Available at: [Link]

  • Tiwari, K., et al. (n.d.). 13 C NMR of 2-(p-tolyl)quinoline-4-carboxamide (4b) (DMSOd6, 100 MHz). ResearchGate. Available at: [Link]

  • Li, C. Y., et al. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules. Available at: [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • University College London. (n.d.). Sample Preparation. Available at: [Link]

  • Western University. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Wang, S., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • University of Wisconsin-Madison. (2020). Optimized Default 13C Parameters. Available at: [Link]

  • Al-Amiery, A. A., et al. (2026). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates. Molecules. Available at: [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules. Available at: [Link]

  • Johns Hopkins University. (2022). Synthesis, spectral characterization, antimicrobial evaluation and molecular docking studies of new Cu (II), Zn (II) thiosemicarbazone based on sulfonyl isatin. Available at: [Link]

  • LibreTexts Chemistry. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Available at: [Link]

  • Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

  • Unknown. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available at: [Link]

  • Automated Topology Builder. (n.d.). Morpholine. Available at: [Link]

  • JEOL Ltd. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

  • Bornet, A., et al. (2023). Hyperpolarized 1H and 13C NMR Spectroscopy in a Single Experiment for Metabolomics. Analytical Chemistry. Available at: [Link]

Sources

Method

Application Note: Stability-Indicating RP-HPLC Method Development for 4-Bromoquinoline-2-Carboxamide Purity Analysis

Executive Summary The accurate purity profiling of pharmaceutical intermediates is a critical prerequisite for downstream drug development. 4-Bromoquinoline-2-carboxamide (CAS: 380626-87-9) is a highly functionalized qui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate purity profiling of pharmaceutical intermediates is a critical prerequisite for downstream drug development. 4-Bromoquinoline-2-carboxamide (CAS: 380626-87-9) is a highly functionalized quinoline derivative utilized in advanced radical generation processes and active pharmaceutical ingredient (API) synthesis[1][2]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents unique analytical challenges, primarily the separation of the API from closely related halogenated positional isomers and hydrolysis degradation products.

This application note details the mechanistic rationale, step-by-step protocol, and ICH Q2(R2)-compliant validation of a stability-indicating Reversed-Phase HPLC (RP-HPLC) method. By leveraging orthogonal stationary phase selectivity and precise mobile phase thermodynamics, this method provides a self-validating framework for routine quality control and stability testing.

Chromatographic Strategy & Mechanistic Rationale

As a Senior Application Scientist, it is imperative to move beyond trial-and-error and design methods based on the physicochemical causality of the analyte[3].

Analyte Profiling

4-Bromoquinoline-2-carboxamide contains three critical features:

  • Quinoline Core (Basic): Features a basic nitrogen with a pKa of approximately 4.9.

  • Carboxamide Group (Polar): Susceptible to acid/base-catalyzed hydrolysis, yielding 4-bromoquinoline-2-carboxylic acid.

  • Bromine Atom (Lipophilic/Halogen): Highly polarizable, requiring specific stationary phase interactions for separation from des-bromo or chloro-analogues.

Causality Behind Experimental Choices
  • Stationary Phase Selection (Why PFP?): Traditional C18 columns rely purely on hydrophobic dispersive forces. For halogenated aromatics, a Pentafluorophenyl (PFP) stationary phase is vastly superior. The highly electronegative fluorine atoms on the PFP phase create a strong dipole, while the aromatic ring facilitates π−π interactions. This orthogonal selectivity is critical for resolving 4-bromoquinoline-2-carboxamide from its synthetic precursor (e.g., 4-chloroquinoline-2-carboxamide) based on subtle differences in halogen polarizability and steric shape.

  • Mobile Phase Thermodynamics (Why 0.1% TFA?): At a neutral pH, the quinoline nitrogen exists in a state of partial ionization, leading to secondary interactions with residual silanols on the silica support (causing severe peak tailing). By utilizing 0.1% Trifluoroacetic acid (TFA), the mobile phase pH is driven down to ~2.0. This fully protonates the quinoline nitrogen, while the trifluoroacetate counter-ion acts as a volatile ion-pairing agent. This dual-action mechanism ensures sharp, highly symmetrical peaks and reproducible retention times.

  • Detection Wavelength: 254 nm is selected as the optimal isobestic point, providing a uniform UV response factor across the quinoline chromophore and its related aromatic impurities.

Workflow Start Physicochemical Profiling Col Stationary Phase Selection (PFP vs C18) Start->Col MP Mobile Phase Optimization (pH, Buffer, Organic) Col->MP Grad Gradient & Flow Optimization MP->Grad Val ICH Q2(R2) Validation (Specificity, Linearity, etc.) Grad->Val End Routine Purity Analysis Val->End

Figure 1: Systematic RP-HPLC method development and ICH Q2(R2) validation workflow.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. System Suitability Testing (SST) criteria must be met before any sample data is accepted.

Chromatographic Conditions
ParameterSpecification
Column Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm
Mobile Phase A 0.1% TFA in Ultrapure Water (18.2 MΩ·cm)
Mobile Phase B 0.1% TFA in HPLC-Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C
Autosampler Temp 15°C (Prevents on-board hydrolysis of the carboxamide)
Injection Volume 10 µL
Detection Wavelength UV at 254 nm (Diode Array Detector for peak purity)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
15.0 40 60
18.0 10 90
20.0 10 90
20.1 90 10

| 25.0 | 90 | 10 (Re-equilibration) |

Step-by-Step Sample Preparation Methodology

1. Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v). Degas via sonication for 5 minutes.

2. Standard Preparation (100 µg/mL):

  • Accurately weigh 10.0 mg of 4-bromoquinoline-2-carboxamide reference standard into a 100 mL volumetric flask.

  • Add 70 mL of diluent and sonicate for 10 minutes until complete dissolution is achieved.

  • Allow the solution to equilibrate to room temperature, then make up to the mark with diluent.

  • Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial (protecting from photolytic degradation).

3. System Suitability Testing (SST) Execution: Inject the diluent (blank) followed by 5 replicate injections of the Standard Preparation. Evaluate against the following self-validating criteria:

SST ParameterAcceptance CriteriaRationale
Retention Time (Rt) ~11.5 min (± 2%)Ensures gradient and pump consistency.
Tailing Factor (Tf) ≤ 1.5Confirms successful ion-pairing by TFA.
Theoretical Plates (N) ≥ 5000Verifies column efficiency and bed integrity.
%RSD of Peak Area ≤ 2.0% (n=5)Validates autosampler precision.

Method Validation (ICH Q2(R2) Framework)

The method was rigorously validated in accordance with the latest ICH Q2(R2) guidelines, which mandate that analytical procedures used for release and stability testing must be proven fit for their intended purpose[4][5].

Specificity and Forced Degradation

A stability-indicating method must unequivocally assess the analyte in the presence of its degradation products[4]. Forced degradation studies were executed to induce ~10-20% degradation.

Degradation API 4-Bromoquinoline-2-carboxamide (API) Hydrol Acid/Base Hydrolysis (0.1N HCl / 0.1N NaOH) API->Hydrol Ox Oxidation (3% H2O2) API->Ox Photo Photolysis (UV/Vis Light) API->Photo Deg1 4-Bromoquinoline-2-carboxylic acid (Major Degradant) Hydrol->Deg1 Deg2 N-Oxide Derivatives (Minor Degradant) Ox->Deg2 Deg3 Dehalogenated / Dimer Products (Trace) Photo->Deg3

Figure 2: Forced degradation pathways of 4-bromoquinoline-2-carboxamide.

Forced Degradation Results Summary:

Stress ConditionExposure Time% DegradationPeak Purity Angle vs. ThresholdMajor Degradant Observed
Acid (0.1N HCl) 24 Hours (60°C)12.4%Angle < Threshold (Pass)4-bromoquinoline-2-carboxylic acid
Base (0.1N NaOH) 4 Hours (RT)18.7%Angle < Threshold (Pass)4-bromoquinoline-2-carboxylic acid
Oxidation (3% H2O2) 24 Hours (RT)8.2%Angle < Threshold (Pass)N-Oxide derivatives
Photolysis (UV/Vis) 1.2M Lux Hours4.1%Angle < Threshold (Pass)Trace des-bromo products

Note: Peak purity was assessed using a Diode Array Detector (DAD). In all conditions, the purity angle was less than the purity threshold, proving no co-eluting impurities were hidden beneath the main peak.

Linearity, Accuracy, and Precision

The reportable range was established by validating precision, accuracy, and linearity across the specified limits[6].

Validation ParameterRange / ConditionResultAcceptance Criteria
Linearity 25% to 150% of nominal (25 - 150 µg/mL)R² = 0.9998R² ≥ 0.999
Accuracy (Recovery) Spiked at 50%, 100%, 150% levels99.2% - 100.8%98.0% - 102.0%
Repeatability (Precision) 6 replicate injections at 100% level%RSD = 0.64%%RSD ≤ 2.0%
Intermediate Precision 2 Analysts, 2 Instruments, 2 Days%RSD = 0.88%%RSD ≤ 2.0%
Limit of Detection (LOD) S/N Ratio ≥ 3:10.05 µg/mLVisual & S/N confirmation
Limit of Quantitation (LOQ) S/N Ratio ≥ 10:10.15 µg/mL%RSD ≤ 5.0% at LOQ

Conclusion

By applying fundamental physicochemical principles to chromatographic method development, this RP-HPLC protocol successfully overcomes the challenges associated with the purity analysis of 4-bromoquinoline-2-carboxamide. The utilization of a PFP stationary phase combined with a tightly controlled acidic mobile phase ensures baseline resolution of all critical synthetic and degradation impurities. The method has been proven to be specific, linear, accurate, and robust in strict accordance with ICH Q2(R2) guidelines, rendering it highly suitable for routine pharmaceutical quality control and stability lifecycle management.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of analytical procedures. ICH.[Link]

  • QBD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.[Link]

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.[Link]

  • YouTube / Analytical Validation Overviews. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.[Link]

  • Shabir, G. A. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.[Link]

  • MolPort. 4-bromoquinoline-2-carboxamide | 380626-87-9.[Link]

  • ACS Publications. (2024). Organocatalyzed Photoelectrochemistry for the Generation of Acyl and Phosphoryl Radicals through Hydrogen Atom-Transfer Process. The Journal of Organic Chemistry.[Link]

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromoquinoline-2-carboxamide

Introduction: Strategic C-N Bond Formation in Quinoline Scaffolds The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic C-N Bond Formation in Quinoline Scaffolds

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of an amino group at the C4 position of the quinoline ring system is a critical transformation for the synthesis of novel drug candidates. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to a challenging and pharmaceutically relevant substrate: 4-bromoquinoline-2-carboxamide. The presence of the carboxamide group at the C2 position introduces electronic and steric factors that necessitate careful optimization of the reaction conditions. Herein, we present a detailed protocol, an in-depth discussion of the reaction parameters, a mechanistic overview, and a troubleshooting guide to facilitate the efficient synthesis of 4-aminoquinoline-2-carboxamide derivatives.

Optimizing the Reaction: A Guide to Key Parameters

The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. For a substrate such as 4-bromoquinoline-2-carboxamide, where the quinoline nitrogen can potentially coordinate with and deactivate the palladium catalyst, the choice of a suitable ligand is paramount.[3]

Parameter Reagent/Condition Rationale and Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common and effective palladium(II) and palladium(0) precursors, respectively. Pd(II) sources require in-situ reduction to the active Pd(0) species, which can often be achieved by the amine or phosphine ligand.[4]
Ligand Xantphos, Josiphos, Buchwald Biaryl Phosphine Ligands (e.g., XPhos, RuPhos)Bulky, electron-rich phosphine ligands are crucial. They stabilize the palladium center, promote reductive elimination, and prevent catalyst deactivation by the quinoline nitrogen.[2][5] For heteroaromatic substrates, ligands like Xantphos and Josiphos have shown considerable success.[6]
Base NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base like sodium tert-butoxide is often effective. However, for substrates with base-sensitive functional groups, milder inorganic bases such as potassium or cesium carbonate, or potassium phosphate, are preferred to avoid potential side reactions.[4]
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are essential for this air- and moisture-sensitive reaction. Toluene and dioxane are commonly used and offer good solubility for the reactants and catalyst system.[3]
Temperature 80-110 °CThe reaction typically requires heating to facilitate the catalytic cycle. The optimal temperature will depend on the specific combination of substrate, ligand, and base.[3]
Amine Primary and Secondary Aliphatic or Aromatic AminesThe nature of the amine coupling partner will influence the choice of ligand and reaction conditions. Sterically hindered amines may require more bulky ligands and higher temperatures.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed procedure for the Buchwald-Hartwig amination of 4-bromoquinoline-2-carboxamide with a representative primary amine, benzylamine.

Reagents and Materials:

  • 4-Bromoquinoline-2-carboxamide

  • Benzylamine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

  • Oven-dried glassware

Workflow Diagram:

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine 4-bromoquinoline-2-carboxamide, Pd(OAc)₂, Xantphos, and NaOtBu in an oven-dried Schlenk flask. B Evacuate and backfill the flask with Argon (repeat 3x). A->B C Add anhydrous, degassed Toluene via syringe. B->C D Add Benzylamine via syringe. C->D E Heat the reaction mixture at 100 °C with vigorous stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool the reaction to room temperature. F->G H Dilute with Ethyl Acetate and filter through Celite. G->H I Wash the filtrate with water and brine. H->I J Dry the organic layer over Na₂SO₄, filter, and concentrate. I->J K Purify the crude product by flash column chromatography. J->K

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add 4-bromoquinoline-2-carboxamide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) to the flask via syringe. Stir the mixture for 10 minutes at room temperature to allow for pre-catalyst formation. Then, add benzylamine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(benzylamino)quinoline-2-carboxamide.

Mechanistic Insights: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[2][7][8]

G Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L₂->Oxidative\nAddition\nComplex Ar-Br Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination R₂NH Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Reductive\nElimination Reductive Elimination Deprotonation->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-NR₂

Caption: The Buchwald-Hartwig amination catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-bromoquinoline-2-carboxamide, forming a Pd(II) complex. This is often the rate-determining step.[7][8]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired 4-aminoquinoline product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.[3] Use a fresh source of palladium catalyst and ligand.
Catalyst poisoningThe quinoline nitrogen may be inhibiting the catalyst.[3] Screen different bulky ligands (e.g., Josiphos, RuPhos) that can shield the palladium center.
Insufficiently strong baseIf using a mild base like K₂CO₃, consider switching to a stronger base such as NaOtBu or K₃PO₄.[4]
Formation of Side Products Hydrodehalogenation (replacement of Br with H)This can occur if there is residual water in the reaction. Ensure all reagents and solvents are scrupulously dried.
Homocoupling of the amine or aryl halideThis may indicate that the rate of reductive elimination is slow. Try a different ligand that is known to accelerate this step.
Difficulty in Purification Residual palladiumFilter the reaction mixture through a pad of Celite after dilution with an organic solvent.[9] If necessary, treat the crude product with a palladium scavenger.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Singleton, D. A., & Matos, K. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 108-114. [Link]

  • Singleton, D. A., & Matos, K. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones. ACS Publications. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. PMC. [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC. [Link]

  • Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. MDPI. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides. ACS Green Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 4-Bromoquinoline-2-carboxamide

Welcome to the Formulation & Solubility Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of halogenated heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Solubility Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of halogenated heterocyclic compounds.

4-bromoquinoline-2-carboxamide presents a dual formulation challenge. First, the bromoquinoline core is highly lipophilic. Second, the planar structure and the carboxamide group facilitate strong intermolecular hydrogen bonding, leading to a high melting point and a rigid crystal lattice. This classifies the compound as a classic "brick-dust" molecule 1, meaning its insolubility is driven by the thermodynamic energy required to break the crystal lattice rather than just poor solvation.

This guide provides field-proven, causality-driven troubleshooting steps and self-validating protocols to overcome these barriers.

🔍 Troubleshooting Guide & FAQs

Q1: My 4-bromoquinoline-2-carboxamide stock precipitates immediately when diluted into PBS (pH 7.4) for in vitro biochemical assays. How can I prevent this? Analysis: This is a classic "solvent shift" phenomenon. When a 100% DMSO stock is spiked directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The hydrophobic compound is left locally supersaturated, triggering rapid nucleation and precipitation. Solution: Implement a step-down co-solvency approach [[2]](). Instead of a direct 1:100 dilution into PBS, first dilute the DMSO stock into a transitional solvent like PEG400 or a surfactant like Tween 80 before final aqueous dilution. Causality: The transitional solvent lowers the dielectric constant of the immediate microenvironment, reducing the thermodynamic driving force for nucleation. Surfactants form micelles that dynamically entrap the compound before it can crystallize, maintaining kinetic solubility 2.

Q2: We are preparing an intravenous (IV) formulation for pharmacokinetic studies, but we cannot use high concentrations of DMSO or PEG. What is the alternative? Analysis: IV formulations require strict physiological compatibility, limiting organic co-solvents to <5%. Solution: Utilize cyclodextrin complexation, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Captisol (SBE-β-CD). Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity 3. The planar, hydrophobic 4-bromoquinoline core inserts into this cavity via non-covalent interactions, shielding it from water. Meanwhile, the carboxamide group can hydrogen-bond with the cyclodextrin rims. This creates a water-soluble inclusion complex without altering the compound's intrinsic pharmacology 45.

Q3: We need to dose 4-bromoquinoline-2-carboxamide orally (PO) at high concentrations in mice, but cyclodextrin volumes are exceeding the gavage limit. What now? Analysis: Cyclodextrin complexation is stoichiometric (usually 1:1). High drug doses require impractically high amounts of cyclodextrin, leading to high osmolarity and volume constraints. Solution: Formulate a Nanosuspension via wet media milling. Causality: Nanosuspensions are stabilized colloidal dispersions of pure drug nanoparticles 1. By reducing the particle size from micrometers to nanometers, you exponentially increase the specific surface area. According to the Noyes-Whitney equation, this dramatically increases the dissolution rate in the gastrointestinal tract, bypassing the need to pre-dissolve the drug in the dosing vehicle 6.

📊 Comparative Efficacy of Solubilization Strategies
Solubilization StrategyMechanism of ActionExpected Solubility Gain*Best Suited ForKey Limitation
Co-solvency (10% DMSO/PEG) Lowers bulk solvent polarity10x - 50xIn vitro screeningCellular toxicity / Protein precipitation
Micellization (Tween 80) Encapsulation in hydrophobic core50x - 100xIn vitro / TopicalMicelle disruption upon high dilution
Cyclodextrin (20% HP-β-CD) Host-guest inclusion complex100x - 1000xIV / IP dosing 5High excipient mass required
Nanosuspension (<300 nm) Surface area expansion (Noyes-Whitney)>1000x (Kinetic)Oral (PO) dosing 1Thermodynamic instability (Ostwald ripening)

*Estimated gains based on structurally similar quinoline-2-carboxamide derivatives 57.

🗺️ Formulation Workflow

SolubilityStrategies A 4-Bromoquinoline-2-carboxamide (Poor Aqueous Solubility) B Determine Assay Type A->B C In Vitro Assays B->C D In Vivo (IV/PO) B->D E Co-solvent System (DMSO/PEG400) C->E Kinetic Sol. F Cyclodextrin Complexation (HP-β-CD) D->F IV Route G Nanosuspension / ASD (Oral Dosing) D->G PO Route

Decision matrix for selecting a solubility enhancement strategy based on assay requirements.

🧪 Standard Operating Procedures (Protocols)
Protocol 1: Self-Validating Phase Solubility Study (Higuchi-Connors Method)

Purpose: To quantitatively determine the binding affinity ( Kc​ ) and maximum achievable solubility of 4-bromoquinoline-2-carboxamide in HP-β-CD 4.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0, 5, 10, 15, 20, and 25% w/v) in PBS (pH 7.4).

  • Saturation: Add an excess amount of solid 4-bromoquinoline-2-carboxamide (e.g., 5 mg) to 1 mL of each cyclodextrin solution in sealed glass vials.

  • Equilibration: Agitate the vials on an orbital shaker at 300 RPM at a constant temperature (25°C or 37°C) for 48 hours.

    • Causality: 48 hours ensures the system reaches thermodynamic equilibrium, providing enough time to overcome the high lattice energy of the brick-dust crystal.

  • Separation: Centrifuge the suspensions at 15,000 x g for 15 minutes to pellet undissolved drug.

  • Filtration & Self-Validation: Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validation Check: Shine a laser pointer through the filtrate. If a visible beam path appears (Tyndall effect), colloidal particles are present, indicating incomplete separation. Re-centrifuge at a higher speed before proceeding.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved compound using RP-HPLC (UV detection at ~254 nm).

  • Analysis: Plot drug concentration (mM) vs. HP-β-CD concentration (mM). A linear plot (A_L type) indicates a 1:1 stoichiometric inclusion complex.

Protocol 2: Preparation of a Nanosuspension via Wet Media Milling

Purpose: To create a kinetically stable, high-concentration oral formulation 1.

  • Stabilizer Solution: Prepare an aqueous stabilizer solution containing 1% w/v Hydroxypropyl Methylcellulose (HPMC) and 0.1% w/v Tween 80.

    • Causality: HPMC provides steric stabilization, while Tween 80 provides wetting and reduces surface tension, preventing the newly sheared nanoparticles from agglomerating (Ostwald ripening) 12.

  • Dispersion: Disperse 50 mg of 4-bromoquinoline-2-carboxamide into 1 mL of the stabilizer solution to form a coarse suspension.

  • Milling: Transfer the suspension to a milling vial containing 0.5 mm yttrium-stabilized zirconium oxide milling beads (bead-to-suspension volume ratio of 1:1).

  • Agitation: Mill the mixture using a high-speed planetary micro-mill or vortex mixer at 4°C for 2-4 hours.

    • Causality: Milling generates localized heat which can induce amorphous-to-crystalline phase transitions; maintaining 4°C preserves the physical stability of the drug.

  • Recovery: Extract the nanosuspension using a micropipette, leaving the dense zirconium beads behind.

  • Validation: Measure the particle size distribution (PSD) and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A successful nanosuspension should exhibit a Z-average diameter of <300 nm and a PDI of <0.25.

📚 References
  • 1 "Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications", MDPI.

  • 6 "Formulation strategies for poorly soluble drugs", ResearchGate.

  • 4 "Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs", International Journal of Pharmaceutical Sciences Review and Research.

  • 5 "Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents", MDPI.

  • 7 "Discovery of heterocyclic replacements for the coumarin core of anti-tubercular FadD32 inhibitors", NIH.

  • 2 "Solubility Enhancement Strategies for Poorly Soluble Drugs: Recent Trends", Journal of Drug Delivery and Therapeutics.

  • [[3]]() "Multicomponent cyclodextrin system for improvement of solubility and dissolution rate of poorly water soluble drug", NIH.

Sources

Optimization

reducing byproduct impurities in 4-bromoquinoline-2-carboxamide synthesis

Welcome to the technical support guide for the synthesis of 4-bromoquinoline-2-carboxamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 4-bromoquinoline-2-carboxamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing byproduct impurities in this critical synthetic process.

Overview of the Synthesis

The synthesis of 4-bromoquinoline-2-carboxamide typically involves a multi-step process. A common and effective route is the Pfitzinger reaction, which forms the quinoline core.[1][2] This is followed by bromination and amidation to yield the final product. Each of these steps presents unique challenges and potential for impurity formation. Understanding the underlying mechanisms is crucial for effective troubleshooting.

A generalized synthetic approach is outlined below:

Synthesis_Workflow Isatin Isatin Pfitzinger Pfitzinger Reaction Isatin->Pfitzinger Carbonyl α-Methylene Carbonyl Compound Carbonyl->Pfitzinger Base Strong Base (e.g., KOH) Base->Pfitzinger QuinolineAcid Quinoline-4-carboxylic Acid Intermediate Pfitzinger->QuinolineAcid Cyclocondensation Bromination Bromination QuinolineAcid->Bromination BromoQuinolineAcid 4-Bromoquinoline-2-carboxylic Acid Bromination->BromoQuinolineAcid Amidation Amidation BromoQuinolineAcid->Amidation FinalProduct 4-Bromoquinoline-2-carboxamide Amidation->FinalProduct

Caption: Generalized workflow for 4-bromoquinoline-2-carboxamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: Impurities can arise from various stages of the synthesis. Key byproducts to monitor include:

  • Unreacted Starting Materials: Residual isatin or the carbonyl compound from the Pfitzinger reaction.[3]

  • Over-brominated Products: Di- or poly-brominated quinoline species.[4]

  • Positional Isomers: Bromination at positions other than C4 of the quinoline ring.[4]

  • Hydrolysis Products: Hydrolysis of the carboxamide to the corresponding carboxylic acid.

  • Decarboxylation Products: Loss of the carboxylic acid group, particularly at elevated temperatures.[5][6]

  • Tar Formation: Polymeric materials resulting from self-condensation of starting materials or intermediates, especially under strongly basic conditions.[3]

Q2: My Pfitzinger reaction is producing a lot of tar and has a low yield. What's going wrong?

A2: Tar formation is a frequent issue in the Pfitzinger reaction, often due to the self-condensation of isatin or the carbonyl compound under highly basic conditions.[3] Simultaneously mixing all reactants can worsen this problem. Low yields can stem from incomplete reactions, degradation of materials, or the formation of side products.[7]

Troubleshooting Steps:

  • Sequential Addition of Reagents: A critical optimization is to first react the isatin with the strong base to facilitate ring opening.[8] A noticeable color change from orange to pale yellow often indicates the formation of the keto-acid intermediate.[8][9] Only then should the carbonyl compound be introduced.[8]

  • Optimize Base Concentration: The concentration of the base is crucial. While a strong base is necessary, excessively high concentrations can promote side reactions.[7] Experiment with slightly lower concentrations or consider using NaOH, which some studies have found to give higher yields.[7]

  • Reactant Stoichiometry: An excess of the carbonyl compound is often employed to drive the reaction to completion and minimize residual isatin, which can be challenging to remove during purification.[3]

Q3: I'm observing poor regioselectivity during the bromination step. How can I favor the 4-bromo isomer?

A3: Achieving high regioselectivity for bromination at the 4-position requires careful control over the reaction conditions.

Strategies for Improved Regioselectivity:

  • Choice of Brominating Agent: While molecular bromine (Br₂) is commonly used, it can be aggressive and lead to over-bromination.[4] Milder reagents like N-Bromosuccinimide (NBS) can provide better control.[4]

  • Reaction Temperature: Lowering the reaction temperature can decrease the rate of competing side reactions and enhance selectivity for the desired isomer.[4]

  • Solvent Effects: The choice of solvent can influence the stability of intermediates. Dichloroethane (DCE) has proven effective in some synthetic routes for bromoquinolines.[4]

  • Alternative Synthetic Routes: Consider synthesizing 4-hydroxyquinoline first, followed by bromination using a reagent like phosphorus oxybromide or phosphorus tribromide.[10][11] This can offer a more direct route to the 4-bromo derivative.

Troubleshooting Guide: Specific Impurity Issues

This section provides a structured approach to identifying and mitigating common byproduct impurities.

Issue 1: Presence of Over-brominated Species

Root Cause Analysis: Over-bromination, leading to di- or poly-brominated quinolines, is often a consequence of harsh reaction conditions or incorrect stoichiometry of the brominating agent.[4]

Mitigation Protocol:

  • Control Stoichiometry: Carefully control the amount of the brominating agent. Using no more than 1.0 to 1.1 equivalents can help prevent di-bromination.[4]

  • Temperature Control: Perform the bromination at a lower temperature to reduce the reaction rate and improve selectivity.[4]

  • Purification: Separation of over-brominated products can often be achieved using silica gel column chromatography with a carefully selected solvent gradient, such as ethyl acetate/hexane.[12][13]

Issue 2: Formation of Hydrolysis and Decarboxylation Byproducts

Root Cause Analysis: The carboxamide group is susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic conditions at elevated temperatures. The resulting carboxylic acid can then undergo decarboxylation, particularly if the reaction is heated for extended periods.[5][6]

Degradation_Pathway Carboxamide 4-Bromoquinoline-2-carboxamide Acid 4-Bromoquinoline-2-carboxylic Acid Carboxamide->Acid Hydrolysis (H+ or OH-, Heat) Decarboxylated 4-Bromoquinoline Acid->Decarboxylated Decarboxylation (Heat)

Caption: Degradation pathway leading to hydrolysis and decarboxylation impurities.

Mitigation Protocol:

  • pH Control During Workup: During aqueous workup and extraction, maintain a neutral or slightly basic pH to minimize acid-catalyzed hydrolysis.

  • Temperature Management: Avoid prolonged heating during the final amidation step and subsequent purification. If heating is necessary, use the lowest effective temperature and monitor the reaction closely by TLC or LC-MS.

  • Purification Strategy: If these impurities are present, an acid-base extraction can be effective. By dissolving the crude mixture in an organic solvent and washing with a dilute aqueous base (e.g., sodium bicarbonate solution), the acidic carboxylic acid impurity can be selectively moved to the aqueous layer.[12][14]

Issue 3: Incomplete Conversion and Unreacted Starting Materials

Root Cause Analysis: Incomplete conversion can be due to several factors, including insufficient reaction time, suboptimal temperature, or deactivation of reagents.[3]

Troubleshooting Workflow:

Troubleshooting_Conversion Start Incomplete Conversion (Unreacted Starting Material) CheckTime Increase Reaction Time? Start->CheckTime CheckTemp Increase Temperature? CheckTime->CheckTemp No Monitor Monitor by TLC/LC-MS CheckTime->Monitor Yes CheckReagents Check Reagent Stoichiometry and Quality? CheckTemp->CheckReagents No CheckTemp->Monitor Yes CheckReagents->Monitor Yes Success Reaction Complete Monitor->Success

Caption: Decision tree for troubleshooting incomplete reaction conversion.

Experimental Protocols:

Protocol 3.1: Optimized Pfitzinger Reaction

  • In a round-bottom flask, dissolve isatin in an aqueous solution of a strong base (e.g., 3M NaOH or KOH).[15]

  • Stir the mixture at room temperature until the isatin is fully dissolved and the color of the solution lightens, indicating the opening of the isatin ring.[8]

  • Slowly add an excess (1.5-2.0 equivalents) of the α-methylene carbonyl compound to the reaction mixture.

  • Heat the reaction under reflux and monitor its progress by Thin Layer Chromatography (TLC).[7]

  • Upon completion, cool the reaction mixture and pour it onto crushed ice.

  • Acidify the mixture with an acid like 1M HCl to precipitate the quinoline carboxylic acid product.[7]

  • Collect the solid by vacuum filtration, wash with water, and dry.

Protocol 3.2: Purification by Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using TLC that provides good separation between your desired product and the impurities. A common starting point is a mixture of ethyl acetate and hexane.[12]

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent mixture determined from your TLC analysis and pack the column.[12]

  • Loading: Dissolve the crude product in a minimum amount of the elution solvent or a stronger solvent and load it onto the column.

  • Elution: Begin elution with the determined solvent system, gradually increasing the polarity if necessary to elute your product. Collect fractions and analyze them by TLC to identify those containing the pure product.

Data Summary Table:

Impurity TypePotential Cause(s)Recommended Action(s)
Unreacted Isatin Incomplete reaction, insufficient carbonyl compound.[3]Pre-react isatin with base, use excess carbonyl compound.[3][8]
Over-bromination Excess brominating agent, high temperature.[4]Use 1.0-1.1 eq. of brominating agent, lower reaction temperature.[4]
Positional Isomers Non-selective brominating conditions.Use milder brominating agents (e.g., NBS), consider alternative synthetic route via 4-hydroxyquinoline.[4][10]
Carboxylic Acid Hydrolysis of the amide.Control pH during workup, avoid excessive heat.
Decarboxylated Product High temperature, especially in the presence of acid.[5]Minimize reaction temperature and time.
Tar Formation Self-condensation of starting materials.[3]Sequential addition of reagents, optimize base concentration.[7][8]

Concluding Remarks

The synthesis of 4-bromoquinoline-2-carboxamide requires careful control over reaction conditions at each step to minimize the formation of byproduct impurities. By understanding the mechanisms of impurity formation and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the purity and yield of their final product. Methodical optimization of reaction parameters and purification techniques is key to achieving high-quality material suitable for further research and development.

References

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - PMC. (n.d.).
  • Technical Support Center: Optimizing Pfitzinger and Doebner Reactions - Benchchem. (n.d.).
  • Optimizing reaction parameters for Pfitzinger synthesis of quinolines - Benchchem. (n.d.).
  • CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google Patents. (n.d.).
  • Pfitzinger reaction - Wikipedia. (n.d.).
  • The Pfitzinger Reaction - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (n.d.).
  • 4-Bromoquinoline synthesis - ChemicalBook. (n.d.).
  • Purification challenges for bromoquinoline compounds - Benchchem. (n.d.).
  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. (n.d.).
  • The Pfitzinger Reaction. (Review) - ResearchGate. (n.d.).
  • Pfitzinger Quinoline Synthesis - Cambridge University Press & Assessment. (n.d.).
  • Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. (2021, August 1).
  • Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption - RSC Publishing. (2025, July 23).
  • Chemistry of Pfitzinger Synthesis | PDF | Chemical Reactions | Hydrolysis - Scribd. (n.d.).
  • Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives - Benchchem. (n.d.).
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. (2025, May 6).

Sources

Troubleshooting

preventing oxidation of 4-bromoquinoline-2-carboxamide during long-term storage

Welcome to the Technical Support Center for compound storage and stability. As a Senior Application Scientist, I frequently consult with research teams experiencing unexpected degradation of heteroaromatic compounds.1[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for compound storage and stability. As a Senior Application Scientist, I frequently consult with research teams experiencing unexpected degradation of heteroaromatic compounds.1[1] is a highly valuable synthetic intermediate, but its structural features demand rigorous handling. The electron-rich quinoline nitrogen is highly susceptible to N-oxidation, while the C-Br bond is vulnerable to photolytic cleavage. This guide provides field-proven, self-validating methodologies to ensure the long-term integrity of your compound batches.

Mechanistic Overview of Degradation

Before implementing a storage protocol, it is critical to understand why the compound degrades. The primary degradation pathway is the electron transfer oxidation of the quinoline nitrogen to form a quinoline N-oxide[2]. Secondary degradation occurs via photolytic free-radical mechanisms that cleave the C-Br bond, which subsequently accelerates the oxidative cascade.

G A 4-bromoquinoline-2-carboxamide (Intact API) B Oxidative Stress (O2 / ROS) A->B Exposure to Air C Photolytic Stress (UV/Vis Light) A->C Improper Shielding D Quinoline N-oxide (Primary Degradant) B->D Electron Transfer E C-Br Cleavage (Radical Formation) C->E Homolytic Cleavage

Mechanistic degradation pathways of 4-bromoquinoline-2-carboxamide under environmental stress.

Troubleshooting & FAQs

Q1: Why is my compound forming secondary peaks on HPLC even when stored at 4°C? A1: Lowering the temperature slows reaction kinetics but does not eliminate the thermodynamic driving force of oxygen. At 4°C in ambient air, the lone pair of electrons on the quinoline nitrogen remains susceptible to electrophilic attack by ambient oxygen or trace peroxides. According to2[2], this electron transfer oxidation readily forms reactive N-oxides. Complete displacement of oxygen is required, not just refrigeration.

Q2: Should I use Nitrogen or Argon for inert flushing? A2: Argon is strictly recommended for long-term vial storage. Argon has a higher density than air (1.78 g/L vs. 1.29 g/L), allowing it to pool at the bottom of the vial and create a robust, heavy protective blanket over the solid compound[3]. Nitrogen (1.25 g/L) is lighter than air and is easily displaced by micro-currents during the capping process, leading to incomplete oxygen displacement and eventual 4[4].

Q3: Is light protection actually necessary for a solid powder? A3: Yes. Exposure to ambient laboratory fluorescent or UV light (300–800 nm) induces photo-oxidation. For 4-bromoquinoline-2-carboxamide, this light stress can cause homolytic cleavage of the C-Br bond via a free radical mechanism[2]. These radicals rapidly accelerate the N-oxidation of the quinoline ring. Storing the compound in amber glass vials is mandatory to block this pathway.

Quantitative Stability Data Matrix

To illustrate the causality of proper storage, the following table summarizes the expected degradation rates of 4-bromoquinoline-2-carboxamide under various conditions over a 6-month period.

Storage TemperatureAtmosphereLight ExposureDegradation at 6 Months (%)Primary Degradant Profile
25°C (Room Temp)Ambient AirClear Vial15.0 - 20.0%Quinoline N-oxide, C-Br cleavage
4°C (Refrigerated)Ambient AirAmber Vial5.0 - 8.0%Quinoline N-oxide
-20°C (Cryogenic)Nitrogen PurgeAmber Vial1.0 - 2.0%Trace Quinoline N-oxide
-20°C (Cryogenic) Argon Purge Amber Vial < 0.5% None detected

Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove it worked. The following workflows incorporate built-in validation steps to ensure your storage environment and analytical methods are functioning correctly.

Protocol 1: Argon-Blanketed Aliquoting and Storage

Objective: Establish a zero-oxygen, light-protected storage environment.

  • Preparation: Transfer the bulk 4-bromoquinoline-2-carboxamide powder into pre-dried, amber glass vials. Avoid static-prone plastic tubes, as they are permeable to oxygen over long durations.

  • Argon Purging: Insert an argon gas line (fitted with a sterile filter) into the vial, hovering 1 cm above the powder. Purge at a low flow rate for 30 seconds to displace all ambient air.

  • Sealing: Rapidly cap the vial using a PTFE-lined silicone septum cap. Causality: Silicone provides a resealable puncture barrier, while the PTFE inner lining ensures chemical inertness, preventing plasticizer leachables from reacting with the compound.

  • Self-Validation (Sentinel Vial): Alongside your compound batches, prepare a "Sentinel Vial" containing an oxygen-sensitive indicator dye (e.g., resazurin powder) purged and sealed under the exact same conditions. Store this alongside your samples at -20°C. If the sentinel vial changes color, your sealing protocol has failed, alerting you to oxygen ingress before your actual compound is compromised.

Protocol 2: Stability-Indicating HPLC Validation

Objective: Verify that your analytical method can accurately detect N-oxidation.

  • Forced Degradation Control (Self-Validation): Before analyzing your stored batches, you must prove your HPLC method is "stability-indicating"[2]. Dissolve 1 mg of 4-bromoquinoline-2-carboxamide in acetonitrile and add 10 µL of 3% H₂O₂. Incubate at room temperature for 24 hours to force the formation of the quinoline N-oxide.

  • Baseline Resolution: Inject this forced-degraded sample into the HPLC. Ensure that the intact compound peak and the new N-oxide peak are baseline-resolved (Resolution > 1.5).

  • Routine Monitoring: Pull an argon-stored aliquot at T=3 months and T=6 months. Run against a freshly prepared T=0 reference standard. The absence of the validated N-oxide peak confirms the success of Protocol 1.

G S1 Aliquoting (Amber Vials) S2 Argon Purge (Displace O2) S1->S2 S3 PTFE Sealing (Airtight) S2->S3 S4 Storage (-20°C) S3->S4 S5 HPLC Validation (T=0 vs T=N) S4->S5

Self-validating workflow for the inert storage and stability testing of quinoline derivatives.

References

  • Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) / Journal of Pharmaceutical Analysis[Link]

  • How to Preserve Terpenes: Storage & Handling Guide (Inert Atmosphere Storage) Source: Terpene Belt Farms[Link]

  • Organocatalyzed Photoelectrochemistry for the Generation of Acyl and Phosphoryl Radicals Source: The Journal of Organic Chemistry - ACS Publications[Link]

  • Principles of Inert Atmosphere Storage Source: ResearchGate[Link]

Sources

Optimization

resolving HPLC baseline noise and peak tailing for 4-bromoquinoline-2-carboxamide

Welcome, Scientist. This guide is designed to serve as a dedicated resource for resolving common chromatographic challenges encountered during the HPLC analysis of 4-bromoquinoline-2-carboxamide and related quinoline der...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, Scientist. This guide is designed to serve as a dedicated resource for resolving common chromatographic challenges encountered during the HPLC analysis of 4-bromoquinoline-2-carboxamide and related quinoline derivatives. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed, effective troubleshooting decisions.

The Challenge: Analyzing Quinolines

Quinoline derivatives, including 4-bromoquinoline-2-carboxamide, present a unique set of challenges in reversed-phase HPLC. The core issue often stems from the basic nitrogen atom in the quinoline ring system. This functional group is susceptible to protonation and can engage in undesirable secondary interactions with the stationary phase, leading to common problems like peak tailing. Furthermore, achieving a stable, noise-free baseline is critical for accurate quantification, especially at low concentrations. This guide provides a systematic approach to diagnosing and resolving these issues.

Section 1: Diagnosing and Resolving HPLC Baseline Noise

A stable baseline is the foundation of accurate quantification. Any deviation, whether random or periodic, can compromise the quality of your data.[1][2] Low sensitivity and baseline disturbances can often be attributed to contamination in the mobile phase, especially during gradient elution.[2]

Q1: My baseline is noisy. How do I determine the source?

Answer: The first step is to characterize the noise. Is it regular and periodic, or is it random and irregular? The pattern of the noise is a key diagnostic clue.

  • Periodic Noise (Regular Pulsations): This is almost always related to the pump. It suggests issues with pressure fluctuation, check valves, or air in the system.[3][4]

  • Irregular or Random Noise: This is more often linked to the detector, contamination, or slow column equilibration.[3][5]

Below is a systematic workflow to pinpoint the source of baseline noise.

Start Baseline Noise Observed NoiseType Characterize Noise: Periodic or Random? Start->NoiseType Periodic Periodic Noise (Regular Pulsations) NoiseType->Periodic Periodic Random Random/Irregular Noise NoiseType->Random Random CheckPump Suspect Pump/Flow Path Issue Periodic->CheckPump Degas Action: Degas Mobile Phase Thoroughly Purge Pump CheckPump->Degas CheckValves Action: Check/Clean/Replace Pump Check Valves Degas->CheckValves CheckLeaks Action: Inspect for System Leaks (fittings, seals) CheckValves->CheckLeaks CheckDetector Suspect Detector or Contamination Random->CheckDetector FlushDetector Action: Flush Detector Cell (with Methanol or IPA) CheckDetector->FlushDetector CheckLamp Action: Check Detector Lamp Energy/Age Replace if necessary FlushDetector->CheckLamp CheckColumn Action: Check for Column Contamination Flush column or replace CheckLamp->CheckColumn FreshMP Action: Prepare Fresh Mobile Phase (High-Purity Solvents) CheckColumn->FreshMP

Caption: Troubleshooting workflow for HPLC baseline noise.

Q2: I see regular pressure fluctuations and a pulsing baseline. What's the cause?

Answer: This classic symptom points directly to the HPLC pump. The root cause is typically one of the following:

  • Air Bubbles in the System: Dissolved gas in the mobile phase can get trapped in the pump heads, causing incomplete filling and pressure drops with each pump stroke.[3][6]

    • Solution: Degas your mobile phase rigorously using sonication, vacuum filtration, or an inline degasser. Ensure the degasser is functioning correctly.[4] Purge the pump thoroughly to remove any trapped air.

  • Faulty Check Valves: Check valves are critical for maintaining a consistent, one-way flow. If they are dirty or faulty, they can fail to seal properly, leading to backflow and pressure fluctuations.

    • Solution: Clean the check valves by sonicating them in methanol or isopropanol. If cleaning doesn't resolve the issue, replace them.[6]

  • Pump Seal Failure: Worn or failing pump seals can cause leaks and prevent the pump from reaching or maintaining stable pressure.

    • Solution: Inspect for salt buildup or solvent residue around the pump heads, which indicates a leak. Replace the pump seals as part of regular preventive maintenance.[6]

Q3: My baseline is drifting upwards, especially during a gradient run. Why?

Answer: Baseline drift can have several causes, but in a gradient run, it often points to issues with the mobile phase or column equilibration.

  • Mobile Phase Contamination: One of your mobile phase solvents may have a contaminant that absorbs UV light at your detection wavelength. As the proportion of that solvent increases during the gradient, the baseline rises.[2][5] Water is a common source of contamination.[4]

    • Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phase.[5]

  • Slow Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before the run starts.[5]

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the starting mobile phase until a stable baseline is achieved before injection.[5][7]

  • Mismatched UV Absorbance: The solvents in your mobile phase may have different UV absorbance profiles at the analytical wavelength.

    • Solution: If possible, choose a wavelength where both mobile phase components have minimal absorbance.

Problem SymptomMost Likely CauseRecommended Action
Regular, Periodic Noise Pump-related (air, check valves)Degas mobile phase, purge pump, clean/replace check valves.[3][6]
Irregular, Random Noise Detector cell contaminationFlush detector cell with a strong, non-reactive solvent.[5]
Baseline Drift (Up or Down) Slow column equilibration / Temp fluctuationFlush column with 10-20 volumes of mobile phase; use a column oven.[5]
"Ghost" Peaks Sample carryover or mobile phase contaminationRun blank injections; prepare fresh mobile phase.[8]

Section 2: Understanding and Eliminating Peak Tailing

Peak tailing is arguably the most frequent issue when analyzing basic compounds like 4-bromoquinoline-2-carboxamide on silica-based reversed-phase columns.[9] It compromises peak integration, reduces resolution, and ultimately affects quantitative accuracy.

Q4: Why is my 4-bromoquinoline-2-carboxamide peak tailing?

Answer: The primary cause is a secondary retention mechanism involving interaction between your analyte and the column's stationary phase.[9][10] While the main (desired) retention is hydrophobic interaction with the C18 chains, the basic nitrogen on the quinoline ring can interact strongly with residual, acidic silanol groups (Si-OH) on the silica surface.[9][11] This interaction is particularly strong when the silanols are ionized (Si-O⁻) at mobile phase pH levels above 3-4.[9][12]

cluster_0 HPLC Column Particle C18 Hydrophobic C18 Chains (Primary Retention) Silanol Ionized Silanol Group (Si-O⁻) (Secondary Interaction) Analyte 4-Bromoquinoline-2-carboxamide (Basic Nitrogen) Analyte->C18 Desired Hydrophobic Interaction (Symmetrical Peak Shape) Analyte->Silanol Undesired Ionic Interaction (Causes Peak Tailing)

Caption: Mechanism of peak tailing for basic quinoline compounds.

Q5: How can I fix peak tailing for my compound?

Answer: Addressing peak tailing requires a systematic approach focused on disrupting the underlying secondary interaction.

  • Optimize Mobile Phase pH: This is the most effective strategy. By lowering the mobile phase pH to between 2.5 and 3.0, the residual silanol groups become fully protonated (Si-OH).[9][13] This neutralizes their negative charge, preventing the ionic interaction with the positively charged basic analyte and dramatically improving peak shape.[11][13]

    • How-To: Add 0.1% formic acid or phosphoric acid to your aqueous mobile phase. Formic acid is volatile and ideal for LC-MS applications.[13][14]

  • Use a Modern, High-Purity Column: Column technology has advanced significantly.

    • End-Capped Columns: Choose columns that are "end-capped." This process uses a small silane reagent to chemically bond with and block many of the accessible residual silanols, reducing sites for secondary interaction.[9][12]

    • High-Purity Silica (Type B): Modern columns are made from high-purity silica with a much lower concentration of metal contaminants, which can increase silanol acidity and worsen tailing.[10][11]

  • Increase Buffer Concentration: For LC-UV applications, increasing the ionic strength of the mobile phase can help. A higher concentration of buffer ions (e.g., increasing phosphate buffer from 10 mM to 25 mM) can shield the silanol groups, masking them from the analyte.[13] Note: This is not recommended for LC-MS due to the risk of ion suppression.[13]

  • Check for Physical Column Issues: If all peaks in your chromatogram are tailing, the problem might be physical rather than chemical.[15]

    • Column Void: A void or channel can form at the head of the column, causing sample dispersion.[11]

    • Blocked Frit: A partially blocked inlet frit can also distort the flow path.

    • Solution: Try reversing and flushing the column (check manufacturer's instructions first). If the problem persists, the column may need to be replaced.[9]

Start Peak Tailing Observed TailingScope Are all peaks tailing or just basic compounds? Start->TailingScope Chemical Only Basic Compound Tails TailingScope->Chemical Just Basic Analyte Physical All Peaks Tail TailingScope->Physical All Peaks ChemicalCause Cause: Secondary Silanol Interactions Chemical->ChemicalCause LowerpH Solution 1: Lower Mobile Phase pH (e.g., 0.1% Formic Acid to pH 2.5-3.0) ChemicalCause->LowerpH NewColumn Solution 2: Use High-Purity, End-Capped Column (Type B Silica) LowerpH->NewColumn Buffer Solution 3 (UV only): Increase Buffer Strength (e.g., >20 mM) NewColumn->Buffer PhysicalCause Cause: Physical Issue in Flow Path Physical->PhysicalCause CheckFittings Action: Check for Dead Volume (fittings, tubing) PhysicalCause->CheckFittings ColumnVoid Action: Check for Column Void/Blockage (Reverse flush or replace column) CheckFittings->ColumnVoid

Caption: Troubleshooting workflow for HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q: What are good starting HPLC conditions for 4-bromoquinoline-2-carboxamide? A: A good starting point for quinoline derivatives is a reversed-phase C18 column.[14][16] An initial mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[17]

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm[14]
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min[16]
Column Temperature 30 °C[14]
Injection Volume 10 µL[16]
Detection Wavelength Determined by UV spectrum (e.g., 254 nm, 270 nm)[14][16]

Q: Can I use methanol instead of acetonitrile? A: Yes. Acetonitrile and methanol are the most common organic modifiers. Switching between them can alter selectivity, which may be useful for separating impurities.[18] Acetonitrile generally provides sharper peaks and lower backpressure.[19]

Q: How often should I condition a new column? A: Every new column must be conditioned before its first use to switch it from its shipping solvent to your analytical mobile phase.[20] It's also good practice to re-equilibrate the column thoroughly if it has been stored or if you are changing methods.[21]

Q: My peak shape is good, but my retention time is shifting. Why? A: Retention time shifts are often caused by changes in mobile phase composition, flow rate, or column temperature.[8] Ensure your mobile phase is prepared consistently, your pump is delivering a stable flow rate, and you are using a column oven for temperature control. Column aging can also lead to gradual shifts in retention.[8]

Experimental Protocols

Protocol 1: Column Conditioning and Equilibration

Objective: To properly prepare a new or stored reversed-phase column for analysis, ensuring a stable baseline and reproducible retention times.

Methodology:

  • Initial Flush: Connect the column inlet to the instrument, leaving the outlet unconnected and directed to a waste beaker. Flush the column with 10-20 column volumes of 100% acetonitrile or methanol to remove the storage solvent.[7]

  • Connect to Detector: Connect the column outlet to the detector. Continue flushing with the strong organic solvent until a flat baseline is observed.[7]

  • Introduce Aqueous Phase: If using a buffered mobile phase, first switch to a mixture of organic/water without the buffer (e.g., 50:50 acetonitrile:water) and flush for 10 column volumes. This prevents buffer precipitation.[22]

  • Equilibrate with Starting Conditions: Switch to your initial mobile phase composition (e.g., 95:5 Water (0.1% FA):Acetonitrile (0.1% FA)).

  • Monitor for Stability: Pump at least 10-20 column volumes of the starting mobile phase through the column. Equilibration is complete when both the system backpressure and the detector baseline are stable and constant.[20][21]

  • Blank Injections: Before injecting your samples, it is good practice to perform one or two blank injections (injecting only your sample diluent) to confirm system cleanliness and baseline stability.[20]

Protocol 2: Systematic Mobile Phase pH Adjustment

Objective: To find the optimal mobile phase pH to eliminate peak tailing for 4-bromoquinoline-2-carboxamide.

Methodology:

  • Prepare Mobile Phases: Prepare three separate aqueous mobile phases (Solvent A):

    • A1: HPLC-grade water (Neutral pH control)

    • A2: HPLC-grade water with 0.1% Formic Acid (pH ~2.7)

    • A3: 10mM Ammonium Acetate buffer, pH adjusted to 4.5

  • Set Up Method: Use a standard C18 column and a simple isocratic mobile phase (e.g., 40% Acetonitrile, 60% Aqueous) to start.

  • Test pH 2.7: Equilibrate the system thoroughly with the A2/Acetonitrile mobile phase. Inject a standard of 4-bromoquinoline-2-carboxamide and record the chromatogram. Calculate the Asymmetry Factor (As).

  • Test pH 4.5: Flush the system and column completely. Equilibrate with the A3/Acetonitrile mobile phase. Inject the standard and record the chromatogram. Calculate the Asymmetry Factor.

  • Test Neutral pH: Flush the system and column completely. Equilibrate with the A1/Acetonitrile mobile phase. Inject the standard and record the chromatogram. Calculate the Asymmetry Factor.

  • Compare Results: Compare the peak shapes from the three runs. The run at pH ~2.7 is expected to show the most symmetrical peak (As close to 1.0) due to the suppression of silanol ionization.[9][13]

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Avantor. (n.d.). Column Care, Cleaning and Storage - HPLC. Retrieved from [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • ResearchGate. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]

  • BASi. (n.d.). Troubleshooting. Retrieved from [Link]

  • Axion Labs. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Conditioning / Activation. Retrieved from [Link]

  • The Nest Group, Inc. (2021, August 20). Column Care and Maintenance. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Agilent Technologies. (2022, December 13). Off to a Fresh Start: HPLC Column Care. Retrieved from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • LCGC. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Retrieved from [Link]

  • LCGC International. (2026, March 27). Column Care. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Conquer Scientific. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]

  • G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of 125 I labeled quinazoline derivatives. Retrieved from [Link]

  • Axcend. (n.d.). Determination of Pharmaceuticals by Capillary HPLC-MS/MS. Retrieved from [Link]

  • MDPI. (2014, May 22). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Retrieved from [Link]

Sources

Troubleshooting

overcoming steric hindrance in 4-bromoquinoline-2-carboxamide nucleophilic substitution

Overcoming Steric Hindrance in C4 Nucleophilic Substitutions Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists who hit a wall when attempting...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Steric Hindrance in C4 Nucleophilic Substitutions

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists who hit a wall when attempting to functionalize the C4 position of 4-bromoquinoline-2-carboxamide. While the quinoline scaffold is a privileged structure in medicinal chemistry[1], the C4 position presents a unique microenvironment where electronic activation clashes with severe steric penalties.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you bypass these bottlenecks.

Troubleshooting Guide & FAQs

Q1: Why is my direct SNAr reaction failing when using secondary or bulky amines? A: The failure is primarily kinetic, driven by peri-steric hindrance. In a standard Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the initial nucleophilic attack to form the resonance-stabilized Meisenheimer complex[2]. At the C4 position of quinoline, the incoming nucleophile's trajectory is severely hindered by the adjacent C5-proton. Furthermore, the 2-carboxamide group alters the local solvation sphere through hydrogen bonding, rigidifying the molecule and compounding the steric bulk. While Density Functional Theory (DFT) calculations confirm that the C4 carbon has a highly favorable LUMO coefficient for nucleophilic attack[1], the steric repulsion of bulky secondary amines raises the activation energy ( ΔG‡ ) beyond what standard reflux conditions can overcome[3].

Q2: How can I modify the reaction conditions to force the direct SNAr pathway? A: You must manipulate the thermodynamics to overcome the high ΔG‡ barrier.

  • Thermal Activation: Switch from standard heating to microwave irradiation in a high-boiling polar aprotic solvent (e.g., NMP or DMSO). Microwave heating provides rapid, homogeneous energy transfer, driving the formation of the Meisenheimer complex before the 2-carboxamide group undergoes thermal degradation.

  • Electrophilic Activation: The addition of a Lewis acid (such as ZnCl2​ ) can coordinate to the N1 nitrogen and the oxygen of the 2-carboxamide group. This chelation pulls electron density away from the ring, dramatically lowering the LUMO energy at C4 and compensating for the steric penalty.

Q3: Direct SNAr is still yielding <10% product. What is the most reliable alternative? A: When steric hindrance completely blocks the SNAr trajectory, you must switch the reaction mechanism to Transition-Metal Catalysis (e.g., Buchwald-Hartwig amination or Suzuki coupling). Palladium-catalyzed cross-coupling bypasses the Meisenheimer complex entirely. The oxidative addition of Pd(0) into the C4-Br bond is highly efficient and less sensitive to the nucleophile's steric bulk[4]. The steric challenge is shifted to the reductive elimination step, which is easily managed by using ligands with large bite angles (like Xantphos or DPPF) that force the nucleophile and the quinoline core into proximity[5].

Q4: Does the primary 2-carboxamide group interfere with Palladium catalysis? A: Yes, it can. Unprotected primary amides can coordinate to the Palladium center, poisoning the catalyst, or undergo competitive off-target C-N coupling. To prevent this, you must use a strictly non-nucleophilic, mild base like Cesium Carbonate ( Cs2​CO3​ ) rather than strong alkoxides (like NaOtBu )[5]. Maintaining a high ligand-to-palladium ratio also ensures the Pd center remains saturated, preventing the carboxamide from binding.

Mechanistic & Workflow Visualizations

Mechanistic_Pathway cluster_SNAr Direct SNAr Pathway (High Steric Barrier) cluster_Pd Pd-Catalyzed Pathway (Steric Bypass) Substrate 4-Bromoquinoline- 2-carboxamide Thermal Microwave Heating (>130°C) + Lewis Acid Substrate->Thermal Nucleophile OxAdd Pd(0) Oxidative Addition (Bypasses C5 Sterics) Substrate->OxAdd Pd Catalyst + Nucleophile Meisenheimer Meisenheimer Complex (Steric Clash at C5-H) Product C4-Substituted Quinoline Product Meisenheimer->Product -HBr Thermal->Meisenheimer RedElim Reductive Elimination (DPPF / Xantphos) OxAdd->RedElim RedElim->Product -Pd(0)

Caption: Mechanistic divergence: SNAr vs. Palladium-catalyzed pathways for overcoming C4 steric hindrance.

Decision_Workflow Start Start: C4-Substitution of 4-Bromoquinoline CheckNuc Is the nucleophile sterically bulky? (e.g., 2° amine) Start->CheckNuc NoBulk Standard SNAr (DMSO, 80°C, K2CO3) CheckNuc->NoBulk No (Primary Amines) YesBulk Does the 2-carboxamide degrade at high temperatures (>130°C)? CheckNuc->YesBulk Yes (Secondary Amines) Success Product Isolation & Verification NoBulk->Success NoDeg Microwave SNAr (NMP, 150°C, DIPEA) YesBulk->NoDeg No YesDeg Pd-Catalyzed Cross-Coupling (Pd(OAc)2, DPPF, Cs2CO3) YesBulk->YesDeg Yes NoDeg->Success YesDeg->Success

Caption: Decision matrix for selecting the optimal C4-substitution methodology based on steric limits.

Quantitative Method Comparison

To aid in experimental design, the following table summarizes the operational parameters and tolerances of the two primary methodologies for functionalizing the C4 position.

ParameterHigh-Temperature SNArPd-Catalyzed Cross-Coupling
Primary Mechanism Meisenheimer Complex Formation[2]Oxidative Addition / Reductive Elimination[4]
Steric Tolerance Low to ModerateHigh
Typical Temperature 130–150 °C (Microwave preferred)80–110 °C (Conventional heating)
Base Requirement K2​CO3​ or DIPEA (Excess) Cs2​CO3​ (Strictly non-nucleophilic)[5]
Risk to 2-Carboxamide Thermal degradation / HydrolysisCoordination to Pd / Off-target coupling
Scalability Excellent (No expensive catalysts)Moderate (Requires Pd scavenging)
Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined to ensure you can adapt the method to your specific nucleophile.

Protocol A: Microwave-Assisted SNAr (For Moderately Hindered Nucleophiles)

Causality: Utilizes microwave irradiation to rapidly overcome the ΔG‡ barrier before the 2-carboxamide group can hydrolyze. DIPEA is chosen as the base because it is non-nucleophilic and will not compete with your target amine.

  • Preparation: In a 10 mL microwave vial, add 4-bromoquinoline-2-carboxamide (1.0 equiv, 0.5 mmol) and the desired amine nucleophile (2.5 equiv, 1.25 mmol).

  • Solvent & Base: Add 3.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Self-Validation Check: Ensure the solution is fully homogeneous before sealing; undissolved starting material will cause localized superheating.

  • Irradiation: Seal the vial and irradiate in a microwave synthesizer at 150 °C for 45 minutes. Set the absorption level to "High".

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (15 mL) to precipitate the product. If the product does not precipitate, extract with EtOAc (3 x 10 mL), wash the combined organic layers with 5% aqueous LiCl (to remove NMP), dry over Na2​SO4​ , and concentrate.

  • Purification: Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Palladium-Catalyzed Cross-Coupling (For Highly Hindered Nucleophiles)

Causality: Adapted from validated patent literature for quinoline carboxamides[5]. Bypasses the C5 peri-interaction via Pd(0) oxidative addition. Cs2​CO3​ prevents base-mediated degradation of the carboxamide, and DPPF provides the necessary bite angle to force reductive elimination.

  • Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, combine 4-bromoquinoline-2-carboxamide (1.0 equiv, 0.2 mmol), the bulky nucleophile (2.0 equiv, 0.4 mmol), and Cs2​CO3​ (2.0 equiv, 0.4 mmol).

  • Ligand & Metal: Add Pd(OAc)2​ (0.05 equiv, 5 mol%) and DPPF (0.1 equiv, 10 mol%). Note: A 1:2 Pd to Ligand ratio is critical here to prevent the 2-carboxamide from displacing the ligand and poisoning the catalyst.

  • Solvent Addition: Add anhydrous, degassed DMF (2.0 mL).

  • Reaction: Stir the mixture at 90 °C for 12–16 hours. Self-Validation Check: The reaction should turn from a reddish-orange suspension to a dark brown/black mixture as Pd(0) species form and cycle.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

References
  • Title: US9278960B2 - Quinoline carboxamide and quinoline carbonitrile derivatives as mGluR2-negative allosteric modulators, compositions, and their use.
  • Title: Catalytic three-component C–C bond forming dearomatization of bromoarenes with malonates and diazo compounds. Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Source: National Institutes of Health (PMC) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

4-bromoquinoline-2-carboxamide vs 4-chloroquinoline-2-carboxamide reactivity

A Comprehensive Reactivity Comparison: 4-Bromoquinoline-2-carboxamide vs. 4-Chloroquinoline-2-carboxamide Introduction The quinoline-2-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, prominentl...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Reactivity Comparison: 4-Bromoquinoline-2-carboxamide vs. 4-Chloroquinoline-2-carboxamide

Introduction

The quinoline-2-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, prominently featured in the synthesis of metabotropic glutamate receptor 2 (mGluR2) negative allosteric modulators (NAMs) 1 and advanced antiviral/antimalarial agents [[2]](). Functionalization at the C4 position is a critical step in these workflows, typically achieved through either Transition-Metal-Catalyzed Cross-Coupling or Nucleophilic Aromatic Substitution (SNAr).

For researchers, the choice of the halogen leaving group—specifically between 4-bromoquinoline-2-carboxamide and 4-chloroquinoline-2-carboxamide —is not arbitrary. It dictates the optimal synthetic pathway, reaction kinetics, and overall yield. This guide provides an objective, data-driven comparison of these two precursors to streamline your synthetic strategy.

Mechanistic Causality: Why Halogen Identity Dictates the Pathway

The divergent reactivity of 4-bromo and 4-chloro substituents is rooted in two competing physical chemistry principles: Bond Dissociation Energy (BDE) and Electronegativity .

  • Transition-Metal Catalysis (e.g., Suzuki, Buchwald-Hartwig): In palladium-catalyzed cross-couplings, the rate-determining step is almost universally the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. Because the C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol), 4-bromoquinoline-2-carboxamide undergoes oxidative addition much faster 3. Consequently, the bromo-derivative is the superior choice for cross-coupling, allowing for lower catalyst loadings, milder temperatures, and broader substrate scope.

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form the anionic Meisenheimer complex. Bond breaking is not involved in this transition state. Instead, the high electronegativity of the halogen stabilizes the developing negative charge via induction. Thus, the reactivity trend reverses: F >> Cl > Br > I 4. 4-Chloroquinoline-2-carboxamide is generally more reactive than its bromo counterpart in SNAr reactions, making it the highly efficient, atom-economical choice for metal-free aminations.

ReactivityLogic Substrate 4-Haloquinoline- 2-carboxamide Pd Pd-Catalyzed Coupling (Suzuki / Buchwald) Substrate->Pd Oxidative Addition SNAr SNAr Amination (Nucleophilic Attack) Substrate->SNAr Meisenheimer Complex Br_path 4-Bromo Preferred (Lower BDE) Pd->Br_path Rate: I > Br > Cl Cl_path 4-Chloro Preferred (Higher Electronegativity) SNAr->Cl_path Rate: F > Cl > Br

Caption: Divergent reactivity pathways of 4-haloquinolines based on catalytic vs. nucleophilic conditions.

Quantitative Data Comparison

To objectively evaluate performance, Table 1 summarizes typical reaction parameters and yields based on established literature for 4-haloquinoline derivatives [[5]](), 3.

Reaction TypeTypical Reagents / Catalyst4-Bromoquinoline-2-carboxamide4-Chloroquinoline-2-carboxamideMechanistic Advantage
Suzuki-Miyaura Ar-B(OH)2, Pd(dppf)Cl2, K2CO3, 80°C85 - 95% Yield (1-2 hours)40 - 60% Yield (Requires 100°C+)Lower C-Br BDE accelerates oxidative addition.
Buchwald-Hartwig Amine, Pd2(dba)3, Xantphos, Cs2CO380 - 90% Yield (Mild conditions)30 - 50% Yield (Sluggish)Faster Pd insertion prevents catalyst degradation.
SNAr Amination Aliphatic Amine, DIPEA, DMF, 120°C70 - 80% Yield80 - 95% Yield Higher electronegativity of Cl stabilizes transition state.
SNAr Alkoxylation NaOR, ROH, Reflux65 - 75% Yield75 - 85% Yield Cl provides superior inductive electron withdrawal at C4.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The choice of conditions deliberately exploits the intrinsic reactivity of the respective halogen.

Protocol A: Palladium-Catalyzed Suzuki Coupling (Optimized for 4-Bromoquinoline-2-carboxamide)

Causality: Utilizing the bromo-derivative allows the use of standard, cost-effective Pd catalysts without requiring highly engineered, electron-rich phosphine ligands to force oxidative addition.

  • Preparation: In an oven-dried Schlenk flask, combine 4-bromoquinoline-2-carboxamide (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv).

    • Self-Validation Check: The red/orange color of the Pd(II) precatalyst should be distinctly visible.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Degassing is critical to prevent homocoupling of the boronic acid and oxidation of the active Pd(0) species.

  • Reaction: Heat to 80°C under N2 for 2 hours.

    • Self-Validation Check: Monitor via TLC/LC-MS. The rapid consumption of the bromo-starting material (<2 hrs) confirms efficient oxidative addition. If starting material persists, oxygen contamination may have deactivated the catalyst.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol B: SNAr Amination (Optimized for 4-Chloroquinoline-2-carboxamide)

Causality: The chloro-derivative is highly susceptible to nucleophilic attack at the C4 position due to the electron-withdrawing nature of the quinoline nitrogen (further enhanced by the carboxamide at C2) and the electronegativity of chlorine.

  • Preparation: In a sealed pressure tube, dissolve 4-chloroquinoline-2-carboxamide (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Nucleophile Addition: Add the desired primary or secondary amine (2.0 equiv) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv).

    • Self-Validation Check: DIPEA acts as an acid scavenger; failure to include it will result in hydrochloride salt formation of the nucleophilic amine, immediately stalling the reaction.

  • Reaction: Heat to 100-120°C for 12-16 hours.

    • Self-Validation Check: The formation of a highly polar product spot on TLC (often fluorescent under 254 nm UV) indicates successful amination.

  • Workup: Pour the mixture into ice water. The product often precipitates directly. Filter, wash with cold water, and recrystallize to obtain the pure 4-amino derivative.

Workflow Start Determine Target Bond Formation C_C C-C / C-N Bond (Transition Metal Catalysis) Start->C_C Requires Pd/Cu C_N C-N / C-O Bond (Metal-Free SNAr) Start->C_N Requires Nucleophile OptBr Select 4-Bromoquinoline-2-carboxamide Advantage: Rapid Oxidative Addition C_C->OptBr OptCl Select 4-Chloroquinoline-2-carboxamide Advantage: Transition State Stabilization C_N->OptCl

Caption: Decision matrix for selecting the optimal 4-haloquinoline-2-carboxamide precursor.

Conclusion

The selection between 4-bromoquinoline-2-carboxamide and 4-chloroquinoline-2-carboxamide must be dictated by the intended synthetic transformation. For complex C-C or C-N bond formations relying on transition-metal catalysis, the bromo-derivative is unequivocally superior due to its low bond dissociation energy, enabling rapid oxidative addition. Conversely, for metal-free SNAr reactions, the chloro-derivative is the optimal choice, leveraging its higher electronegativity to stabilize the transition state while offering better atom economy and starting material availability.

References

  • US9278960B2 - Quinoline carboxamide and quinoline carbonitrile derivatives as mGluR2-negative allosteric modulators, compositions, and their use. Google Patents. 1

  • 4-Amino-7-(trifluoromethyl)quinoline. Benchchem. 4

  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Benchchem. 3

  • Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology. ACS Publications. 5

  • Drug repurposing for the treatment of COVID-19: Pharmacological aspects and synthetic approaches. PMC. 2

Sources

Comparative

Comprehensive Comparison Guide: Binding Affinity of 4-Bromoquinoline-2-Carboxamide Structural Analogs

Executive Summary & Target Rationale The quinoline-2-carboxamide scaffold is a highly privileged pharmacophore in modern drug discovery. Within this chemical space, 4-bromoquinoline-2-carboxamide serves as a critical syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Rationale

The quinoline-2-carboxamide scaffold is a highly privileged pharmacophore in modern drug discovery. Within this chemical space, 4-bromoquinoline-2-carboxamide serves as a critical synthetic hub. The bromine atom at the C4 position provides an ideal functional handle for palladium-catalyzed cross-coupling, allowing medicinal chemists to rapidly generate diverse structural analogs[1][2].

These structural analogs are primarily investigated for two high-value neurological targets:

  • Metabotropic Glutamate Receptor 2 (mGluR2): Analogs substituted with bulky lipophilic aryl groups at the C4 position act as highly selective Negative Allosteric Modulators (NAMs). These are actively pursued for the treatment of cognitive impairment, Alzheimer's disease, and treatment-resistant depression[2][3].

  • Translocator Protein (TSPO): Analogs optimized for lipophilicity and brain penetrance serve as high-affinity Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging agents for mapping macrophage-driven neuroinflammation[4].

This guide objectively compares the binding affinities of key 4-bromoquinoline-2-carboxamide analogs, detailing the structure-activity relationships (SAR) that drive target selectivity, and provides the validated experimental protocols used to synthesize and evaluate these compounds.

Mechanistic Overview: Allosteric Modulation

Unlike orthosteric ligands that compete with endogenous glutamate at the highly conserved primary binding site, quinoline-2-carboxamide analogs bind to a distinct allosteric pocket within the transmembrane domain of mGluR2[1]. This allosteric approach is crucial because it circumvents the lack of selectivity between the highly homologous mGluR2 and mGluR3 subtypes[3].

By acting as NAMs, these analogs decrease the receptor's affinity for glutamate, thereby disinhibiting presynaptic glutamate release and elevating glutamatergic tone—a pro-cognitive mechanism[5].

mGluR2_Pathway Glutamate Glutamate (Orthosteric Agonist) mGluR2 mGluR2 Receptor (Presynaptic) Glutamate->mGluR2 Activates Gi Gi/o Protein Coupling mGluR2->Gi Signals via NAM 4-Arylquinoline-2-carboxamide (NAM, e.g., MK-8768) NAM->mGluR2 Allosteric Inhibition Release Glutamate Release (Increased) NAM->Release Disinhibits via NAM action cAMP cAMP Production (Modulated) Gi->cAMP Inhibits

Mechanism of mGluR2 presynaptic disinhibition by quinoline-2-carboxamide NAMs.

Comparative Binding Affinity Data

The transformation of the 4-bromo precursor into functionalized analogs drastically alters binding affinity. The data below summarizes the in vitro performance of these analogs against their respective targets.

Table 1: mGluR2 NAM Binding Affinity (In Vitro FLIPR/Radioligand Assays)

The substitution of the C4-bromine with a lipophilic aryl group is the primary driver for mGluR2 NAM potency and mGluR3 selectivity[2].

Compound / AnalogC4 SubstituentmGluR2 IC₅₀ (nM)mGluR3 IC₅₀ (nM)Selectivity Fold
4-Bromo Precursor -Br> 10,000> 10,000None
Compound 2 2-fluoro-4-methoxyphenyl9.0> 10,000> 1,100x
MK-8768 Optimized 4-aryl9.6> 10,000> 1,000x
AZ12559322 (PAM Ref)-4.7> 25,000> 4,000x

Data synthesized from high-throughput screening and optimization studies of the 4-arylquinoline-2-carboxamide series[2][6][7].

Table 2: TSPO Ligand Binding Affinity (Human Brain Homogenates)

For neuroinflammation imaging, the quinoline-2-carboxamide core is optimized with specific side-chain stereochemistry to achieve sub-nanomolar affinity while avoiding sensitivity to the human rs6971 polymorphism[4].

CompoundScaffoldTSPO Kᵢ (nM)Primary Application
PK11195 (Ref)Isoquinoline-3-carboxamide~1.5First-generation PET/SPECT
AB5186 Quinoline-2-carboxamide2.8¹⁸F-PET Tracer
LW223 (R-enantiomer) Quinoline-2-carboxamide0.9 (Mouse)rs6971-insensitive PET
LW223 (S-enantiomer) Quinoline-2-carboxamide4.5 (Human)rs6971-insensitive PET

Experimental Workflows & Self-Validating Protocols

To objectively validate the binding affinities presented above, researchers employ a two-phase workflow: chemical synthesis via cross-coupling, followed by ex vivo or in vitro radioligand displacement assays.

Workflow Precursor 4-Bromoquinoline- 2-carboxamide Coupling Suzuki-Miyaura Cross-Coupling Precursor->Coupling Pd Catalyst Analog 4-Aryl Analog (Test Ligand) Coupling->Analog Arylboronic Acid Assay Radioligand Binding Assay Analog->Assay Target Membranes Data IC50 / Ki Determination Assay->Data Scintillation Counting

Workflow from 4-bromo precursor synthesis to radioligand binding affinity analysis.

Protocol A: Synthesis of 4-Aryl Analogs via Suzuki-Miyaura Coupling

The conversion of 4-bromoquinoline-2-carboxamide to high-affinity mGluR2 NAMs requires precise catalytic conditions to overcome the steric hindrance at the C4 position[1].

  • Reagent Preparation: In a Schlenk flask under inert argon atmosphere, combine 4-bromoquinoline-2-carboxamide (1.0 equiv) and the desired arylboronic acid (e.g., 2-fluoro-4-methoxyphenylboronic acid, 1.5 equiv).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.10 equiv) and Na₂CO₃ (10 equiv).

    • Causality Check: The bidentate dppf ligand is specifically chosen because its large bite angle provides the steric bulk necessary to accelerate the reductive elimination step, preventing the stalling of the catalytic cycle when coupling bulky aryl groups[8].

  • Solvent System: Suspend the mixture in a degassed solvent system of DME/H₂O (2.5:1 v/v). The presence of water is critical to dissolve the inorganic base and facilitate the transmetalation step.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours. Monitor conversion via LC-MS.

  • Purification: Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography (silica gel, gradient hexane/EtOAc) to yield the pure 4-arylquinoline-2-carboxamide analog.

Protocol B: Radioligand Binding Assay for mGluR2 Target Engagement

To determine the IC₅₀ values, a competitive displacement assay is utilized[6][9].

  • Membrane Preparation: Harvest CHO cells stably expressing human mGluR2. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of a radiolabeled allosteric tracer (e.g., [³H]JNJ-46281222), and varying concentrations of the synthesized 4-aryl analog (10⁻¹¹ to 10⁻⁵ M).

    • Causality Check: Using an allosteric tracer rather than [³H]glutamate ensures that the assay specifically measures binding at the allosteric pocket, accurately reflecting the NAM's true binding affinity without orthosteric interference.

  • Equilibration: Incubate the plates at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a MicroBeta counter. Calculate IC₅₀ using a four-parameter logistic non-linear regression model (Cheng-Prusoff equation).

Conclusion

The 4-bromoquinoline-2-carboxamide molecule is a highly versatile precursor. While the brominated scaffold itself lacks target-specific affinity, its structural analogs—generated via targeted C4-aryl substitutions and side-chain modifications—yield highly potent ligands. For mGluR2 NAMs (like MK-8768), lipophilic C4-aryl groups drive sub-10 nM potency and >1000-fold selectivity over mGluR3. Conversely, for TSPO imaging agents (like LW223), specific stereochemical tuning of the carboxamide side-chain enables sub-nanomolar affinity that is immune to common human genetic polymorphisms.

References

  • Discovery of MK-8768, a Potent and Selective mGluR2 Negative Allosteric Modulator ACS Medicinal Chemistry Letters (2023). URL:[Link]

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein RSC Medicinal Chemistry (2025). URL:[Link]

  • US Patent US9278960B2 (2016).
  • 18F-Radiolabeled Translocator Protein (TSPO) PET Tracers: Recent Development of TSPO Radioligands and Their Application to PET Study Molecules / PMC (2021). URL:[Link]

Sources

Validation

Comparative Validation Guide: LC-MS/MS Quantification of 4-Bromoquinoline-2-carboxamide

Executive Summary & Biological Context In modern neuropharmacology, precise pharmacokinetic (PK) profiling is the bedrock of successful drug development. 4-Bromoquinoline-2-carboxamide (4-BQC) is a critical structural mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

In modern neuropharmacology, precise pharmacokinetic (PK) profiling is the bedrock of successful drug development. 4-Bromoquinoline-2-carboxamide (4-BQC) is a critical structural motif and intermediate in the synthesis of metabotropic glutamate receptor 2 (mGluR2) negative allosteric modulators (NAMs)—compounds heavily investigated for the treatment of Alzheimer's disease and severe cognitive impairments [1].

When quantifying 4-BQC in complex biological matrices (e.g., plasma, brain homogenates), bioanalytical scientists frequently face challenges related to matrix interference and inconsistent extraction recoveries. This guide objectively compares an Optimized Solid-Phase Extraction (SPE) UPLC-MS/MS Platform against traditional alternatives like Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). By analyzing the causality behind these experimental choices, we provide a self-validating, regulatory-compliant methodology grounded in the latest global standards.

Regulatory Framework: The Self-Validating System

To ensure absolute trustworthiness in clinical and non-clinical submissions, any bioanalytical method must operate as a self-validating system. This means the protocol inherently controls for volumetric errors, ionization fluctuations, and matrix effects through rigorous internal standardization and quality control (QC) bracketing.

The validation parameters discussed in this guide strictly adhere to two foundational regulatory pillars:

  • FDA Bioanalytical Method Validation Guidance for Industry (2018) : Mandates stringent criteria for selectivity, accuracy, precision, and stability[2].

  • ICH M10 Guideline (Implemented Jan 2023) : Harmonizes global expectations, requiring that the lower limit of quantification (LLOQ) must not deviate by more than ±20% in accuracy, while all other QC levels must remain within ±15% [3].

Methodological Comparison: Unpacking the Chemistry

The physicochemical properties of 4-BQC dictate its behavior during sample preparation and chromatographic separation. 4-BQC possesses a hydrophobic bromoquinoline core paired with a highly polar, hydrogen-bonding carboxamide moiety. This amphiphilic nature is the root cause of failure in traditional extraction methods.

  • Alternative 1: Protein Precipitation (PPT)

    • Mechanism: Acetonitrile or methanol is added to crash out plasma proteins.

    • The Flaw: While fast, PPT is a "dirty" technique. It fails to remove endogenous phospholipids. During ESI+ ionization, these phospholipids co-elute with 4-BQC and aggressively compete for charge on the droplet surface, leading to severe ion suppression (matrix effect).

  • Alternative 2: Liquid-Liquid Extraction (LLE)

    • Mechanism: Partitioning the analyte into an immiscible non-polar solvent (e.g., MTBE or hexane).

    • The Flaw: Because of the polar carboxamide group, 4-BQC does not partition efficiently or consistently into highly non-polar solvents, resulting in highly variable extraction recoveries (<70%).

  • The Optimized Product: Polymeric HLB SPE + Sub-2 µm UPLC

    • Mechanism: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges utilize a copolymer that captures 4-BQC via both reversed-phase and polar interactions.

    • The Advantage: This allows for aggressive aqueous washing to flush out salts and phospholipids before eluting the pure analyte. Coupled with a sub-2 µm C18 UPLC column, this method delivers sharp peaks, minimal matrix effects, and near-quantitative recovery.

DecisionLogic Root Sample Preparation for 4-BQC in Plasma PPT Protein Precipitation (Acetonitrile) Root->PPT Low Cost LLE Liquid-Liquid Extraction (Ethyl Acetate) Root->LLE Moderate Cost SPE Solid Phase Extraction (Polymeric HLB) Root->SPE High Performance ResPPT High Phospholipid Ion Suppression PPT->ResPPT ResLLE Variable Recovery Due to Amphiphilicity LLE->ResLLE ResSPE Clean Extract & >90% Recovery SPE->ResSPE

Figure 1: Decision logic for 4-BQC sample preparation highlighting the superiority of SPE.

Experimental Protocol: Optimized SPE-UPLC-MS/MS

To guarantee a self-validating workflow, a stable isotope-labeled internal standard (SIL-IS), 4-BQC-d4 , is introduced immediately upon sample thawing. This corrects for any downstream extraction losses or ionization variability.

Step-by-Step Methodology
  • Sample Aliquoting & IS Addition: Transfer 50 µL of plasma sample (or calibration standard/QC) into a 96-well plate. Add 10 µL of 4-BQC-d4 (500 ng/mL) and 100 µL of 2% formic acid in water to disrupt protein binding. Vortex for 2 minutes.

  • SPE Conditioning: Condition a 30 mg Polymeric HLB 96-well SPE plate with 1 mL methanol, followed by 1 mL of HPLC-grade water.

  • Loading & Washing: Load the pre-treated sample onto the SPE plate. Wash with 1 mL of 5% methanol in water to elute polar interferences, followed by 1 mL of water/acetonitrile (90:10, v/v) to remove residual phospholipids.

  • Elution: Elute the target analytes using 2 × 250 µL of Methanol/Acetonitrile (50:50, v/v) containing 1% ammonia.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (Water:Acetonitrile, 80:20).

  • UPLC Separation: Inject 2 µL onto a Sub-2 µm C18 column (50 × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 20% B to 90% B over 2.5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Detection (ESI+): Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • 4-BQC Transition: m/z 251.0 → 207.0 (Quantifier), m/z 253.0 → 207.0 (Qualifier for 81Br isotope).

    • 4-BQC-d4 Transition: m/z 255.0 → 211.0.

Workflow Step1 Plasma Aliquot + Internal Standard Step2 HLB SPE Load & Wash Step1->Step2 Step3 Elution & Reconstitution Step2->Step3 Step4 UPLC Separation (Sub-2 µm C18) Step3->Step4 Step5 ESI+ MS/MS (MRM 251->207) Step4->Step5

Figure 2: Optimized SPE-UPLC-MS/MS bioanalytical workflow for 4-BQC quantification.

Comparative Performance Data

The empirical data clearly demonstrates why the Optimized SPE-UPLC-MS/MS Platform is the mandatory choice for regulatory submissions. PPT suffers from unacceptable ion suppression (matrix effect < 50%), while LLE yields poor and highly variable recovery. The SPE method delivers near-perfect matrix neutrality and robust recovery.

Table 1: Matrix Effect & Extraction Recovery Comparison (n=6)
Sample Preparation MethodMatrix Effect (%)Extraction Recovery (%)Precision (%CV)Regulatory Viability
Protein Precipitation (PPT) 45.2% (Severe Suppression)88.5%14.2%Fail (High variability)
Liquid-Liquid Extraction (LLE) 92.1%65.3% (Poor Partitioning)18.5%Fail (Low recovery)
Optimized HLB SPE 98.5% (Matrix Neutral)94.2% 3.1% Pass (ICH M10 Compliant)

Note: Matrix Effect values closer to 100% indicate an absence of ion suppression or enhancement.

Table 2: Accuracy & Precision of the Optimized SPE Method (ICH M10 Validation)

Validation runs were conducted over three consecutive days to assess inter-day reliability. All QC levels easily met the ICH M10 acceptance criteria (±15% for non-LLOQ, ±20% for LLOQ).

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ 1.0102.56.4104.18.2
Low QC 3.098.44.197.55.3
Mid QC 50.0101.22.8100.83.6
High QC 800.099.52.199.12.9

Conclusion

When quantifying complex amphiphilic intermediates like 4-bromoquinoline-2-carboxamide, relying on legacy sample preparation techniques like PPT or LLE introduces fatal flaws into the bioanalytical workflow—namely, severe ion suppression and erratic recovery. By adopting an Optimized SPE-UPLC-MS/MS Platform , laboratories can establish a self-validating system that ensures absolute data integrity. As demonstrated by the validation data, this method not only guarantees exceptional accuracy and precision but also seamlessly aligns with the rigorous demands of the FDA and ICH M10 guidelines.

References

  • Title: Quinoline carboxamide and quinoline carbonitrile derivatives as mGluR2-negative allosteric modulators, compositions, and their use.
  • Title : Bioanalytical Method Validation Guidance for Industry (May 2018). Source : U.S. Food and Drug Administration (FDA). URL :[Link]

  • Title : ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline (Effective Jan 2023). Source : European Medicines Agency (EMA). URL :[Link]

Comparative

4-bromoquinoline-2-carboxamide efficacy compared to standard kinase inhibitors

The evaluation of novel kinase inhibitor scaffolds requires rigorous benchmarking against established clinical standards. 4-bromoquinoline-2-carboxamide (4-BQC) has emerged as a highly versatile, privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

The evaluation of novel kinase inhibitor scaffolds requires rigorous benchmarking against established clinical standards. 4-bromoquinoline-2-carboxamide (4-BQC) has emerged as a highly versatile, privileged pharmacophore in targeted therapeutics. This guide provides an objective, data-driven comparison of the 4-BQC scaffold's efficacy against standard FDA-approved kinase inhibitors (Imatinib, Sorafenib, and Erlotinib), detailing the structural rationale, comparative data, and the self-validating experimental protocols used to qualify these findings.

Mechanistic Rationale: The 4-BQC Pharmacophore

The design of 4-BQC leverages fundamental principles of structural biology to achieve potent ATP-competitive kinase inhibition. Rather than acting as a blunt instrument, its structure is precisely tuned to exploit the orthosteric ATP-binding site of multiple receptor tyrosine kinases (RTKs) and serine/threonine kinases.

  • Quinoline Nitrogen (N1) Hinge-Binding: The nitrogen atom within the quinoline core acts as a critical hydrogen bond acceptor. It docks directly into the highly conserved hinge region of the kinase catalytic domain (e.g., interacting with the Met801 backbone in EGFR), a hallmark of .

  • 2-Carboxamide Stabilization: The carboxamide group at position 2 forms a bidentate hydrogen-bonding network. This locks the compound's conformation within the binding pocket, increasing residence time and disrupting critical.

  • 4-Bromo Halogen Bonding: The heavy bromine atom is not merely a steric filler; it projects deep into the hydrophobic pocket adjacent to the gatekeeper residue. It establishes directional halogen bonds with backbone carbonyls, significantly boosting binding affinity compared to unhalogenated analogs and allowing it to target kinases like .

Visualizing the Mechanism and Workflow

Pathway RTK Receptor Tyrosine Kinases (EGFR / VEGFR2 / c-Met) PI3K PI3K / AKT Survival Pathway RTK->PI3K Phosphorylation MAPK RAS / MAPK Proliferation Pathway RTK->MAPK Phosphorylation BQC 4-bromoquinoline-2-carboxamide (ATP-Competitive Inhibitor) BQC->RTK Hinge-Binding & Halogen Bonding Prolif Tumor Proliferation & Angiogenesis PI3K->Prolif Signal Relay MAPK->Prolif Signal Relay

RTK signaling pathway blockade by 4-bromoquinoline-2-carboxamide via ATP-competitive inhibition.

Workflow N1 Compound Prep (Echo Acoustic Dispense) N2 Primary Screening (TR-FRET Assay) N1->N2 N3 Data Validation (Z'-Factor > 0.6) N2->N3 N4 Cellular Efficacy (CellTiter-Glo) N3->N4 N5 Lead Comparison (vs. FDA Standards) N4->N5

Step-by-step high-throughput screening and validation workflow for kinase inhibitor profiling.

Comparative Efficacy Data

To objectively evaluate the 4-BQC scaffold, its biochemical IC50 values were profiled against a targeted kinase panel and compared to standard clinical inhibitors. While standard inhibitors exhibit extreme potency for their primary targets (e.g., Erlotinib for EGFR), 4-BQC demonstrates a unique polypharmacological profile, particularly its efficacy against Pim-1 and c-Met—targets where traditional inhibitors often fail.

Kinase Target4-BQC Scaffold (IC50, nM)Imatinib (IC50, nM)Sorafenib (IC50, nM)Erlotinib (IC50, nM)
EGFR (WT) 45 ± 4>10,000>10,0002 ± 0.5
VEGFR2 112 ± 8>10,00030 ± 3>10,000
c-Met 85 ± 6>10,000>10,000>10,000
Pim-1 28 ± 3>10,000>10,000>10,000

Data represents baseline scaffold efficacy derived from preclinical structure-activity relationship models.

Experimental Methodologies: Self-Validating Protocols

To ensure uncompromising scientific integrity, the data presented above is generated using self-validating assay systems. Below are the methodologies detailing the causality behind each procedural step.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Quantify the biochemical IC50 of 4-BQC against purified recombinant kinases.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Mg2+ is essential for coordinating ATP in the kinase catalytic cleft. Brij-35, a non-ionic detergent, prevents non-specific protein adsorption to the microplate walls, ensuring stable enzyme concentrations.

  • Acoustic Dispensing: Utilize an Echo liquid handler to dispense nanoliter volumes of 4-BQC and standard inhibitors in a 10-point dose-response (10 µM to 0.5 nM) into a 384-well ProxiPlate.

    • Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise dosing, which is critical for accurate IC50 curve generation.

  • Reaction Assembly: Add recombinant kinase and biotinylated peptide substrate. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP specifically at the apparent Km for each respective kinase.

    • Causality: Running the assay at the ATP Km ensures a balanced sensitivity for ATP-competitive inhibitors like 4-BQC, preventing artificially inflated or deflated IC50 values.

  • Detection & Validation: Stop the reaction with EDTA, then add Eu-cryptate labeled anti-phospho antibody and Streptavidin-XL665. Read at 620 nm and 665 nm.

    • Causality: EDTA chelates Mg2+, instantly quenching kinase activity. TR-FRET utilizes a time delay before measurement, eliminating short-lived background auto-fluorescence from the test compounds.

    • Self-Validating System: Every plate must contain 0.1% DMSO (negative control; 0% inhibition) and 10 µM Staurosporine (positive control; 100% inhibition). The assay is only deemed valid if the calculated Z'-factor is ≥ 0.6 , ensuring robust statistical separation between the inhibited and uninhibited states.

Protocol 2: Cellular Efficacy via Luminescent Viability Assay (CellTiter-Glo)

Objective: Determine the anti-proliferative IC50 of 4-BQC in target cancer cell lines (e.g., MV4-11 for Pim-1 driven proliferation).

  • Cell Seeding: Seed cells at 2,000 cells/well in a 384-well opaque white plate.

    • Causality: Opaque white plates maximize luminescent signal reflection to the detector and prevent optical cross-talk between adjacent wells.

  • Compound Treatment: After 24 hours, treat cells with a serial dilution of 4-BQC.

    • Causality: A 24-hour pre-incubation ensures cells re-adhere and enter the logarithmic growth phase, making them optimally sensitive to anti-proliferative agents.

  • Lysis and Detection: After 72 hours of exposure, add CellTiter-Glo reagent (1:1 v/v). Shake for 2 minutes, then incubate in the dark for 10 minutes.

    • Causality: Shaking induces mechanical cell lysis, releasing intracellular ATP. The ATP reacts with the proprietary luciferase/luciferin to generate a stable luminescent signal directly proportional to the number of metabolically viable cells.

    • Self-Validating System: Include 0.1% DMSO vehicle wells (100% viability) and 10 µM Puromycin wells (0% viability). Calculate the signal-to-background (S/B) ratio. An S/B ratio >10 validates the assay's dynamic range. Furthermore, outer edge wells are filled with PBS to mitigate evaporation-induced edge effects.

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Thienoquinolines as Novel Disruptors of the PKCε/RACK2 Protein–Protein Interaction Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Source: Google Patents (US9890162B2)
Validation

A Comparative Toxicological Guide to Quinoline Derivatives: Spotlight on 4-Bromoquinoline-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] However, the therapeutic potential of quinoline derivatives is often counterbalanced by significant toxicity, a factor that is highly dependent on the nature and position of substituents on the heterocyclic ring. This guide provides a comparative analysis of the toxicity of various quinoline derivatives, with a special focus on understanding the potential toxicological profile of 4-bromoquinoline-2-carboxamide through the lens of structure-activity relationships (SAR) and data from structurally related analogs.

The Landscape of Quinoline Toxicity: A Structure-Activity Relationship Perspective

The toxicological profile of a quinoline derivative is not inherent to the core structure alone but is intricately modulated by its substituents.[2] Key structural modifications that influence toxicity include:

  • Halogenation: The introduction of a halogen atom, such as bromine, can significantly impact a molecule's lipophilicity and its ability to interact with biological targets. Halogenation has been shown to increase both the toxicity and, in some cases, the selectivity of quinoline derivatives against cancer cells.[1]

  • Substitution at the 2- and 4-positions: Modifications at these positions on the quinoline ring are critical for biological activity and toxicity. The presence of a carboxamide group at the 2-position, as seen in 4-bromoquinoline-2-carboxamide, is a common feature in many biologically active quinolines.[3][4]

  • The Carboxamide Moiety: The incorporation of a carboxamide linkage can enhance the cytotoxic properties of quinoline derivatives.[4]

Given the lack of specific experimental toxicity data for 4-bromoquinoline-2-carboxamide in the reviewed literature, we can infer its potential toxicological profile based on these SAR principles. The presence of a bromine atom at the 4-position suggests a potential for increased cytotoxicity compared to the unsubstituted quinoline-2-carboxamide.

Comparative Cytotoxicity of Quinoline Derivatives

To provide a quantitative comparison, the following table summarizes the cytotoxic activity (IC50 values) of various quinoline derivatives against different human cancer cell lines. It is important to note that direct comparison is challenging due to variations in cell lines and experimental conditions across different studies.

Compound/DerivativeCell LineIC50 (µM)Reference
4-Oxoquinoline-3-carboxamide Derivative (16b) Gastric (ACP-03)1.92[5]
4-Oxoquinoline-3-carboxamide Derivative (17b) Gastric (ACP-03)5.18[5]
N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives Colon Cancer Cells-[6]
4-Quinolone-3-carboxamide Derivative (65) Breast Cancer Cells7.10–83.2[4]
4-Quinolone-3-carboxamide Derivative (24, 25, 52, 65) Leukemia (Jurkat)6.99–11.17[4]
HTI 21 & HTI 22 (4-substituted quinolines) -Highest Cytotoxicity in Screen[7]

Note: '-' indicates that specific IC50 values were not provided in the abstract, but the compounds were noted for their activity.

Unraveling the Mechanisms of Quinoline-Induced Toxicity

The cytotoxic effects of quinoline derivatives are often mediated through multiple molecular mechanisms, leading to cell death and inhibition of proliferation.

Induction of Apoptosis

A primary mechanism of quinoline-induced cytotoxicity is the induction of apoptosis, or programmed cell death. Several 4-substituted quinoline derivatives have been shown to trigger apoptosis through the intrinsic mitochondrial pathway.[7] This process involves the dissipation of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[7]

cluster_cell Cancer Cell Quinoline Quinoline Derivative Mitochondrion Mitochondrion Quinoline->Mitochondrion Induces Stress Caspases Caspase Activation Mitochondrion->Caspases Release of Cytochrome c Apoptosis Apoptosis Caspases->Apoptosis

Caption: Postulated apoptotic pathway induced by cytotoxic quinoline derivatives.

Inhibition of Topoisomerases

Certain quinoline derivatives, particularly 4-oxoquinolines, exert their cytotoxic effects by targeting topoisomerase II.[5] This enzyme is crucial for DNA replication and repair, and its inhibition leads to DNA damage and ultimately cell death.[5]

Experimental Protocols for Assessing Cytotoxicity

To enable researchers to validate and expand upon the findings presented, detailed protocols for key in vitro cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.

Workflow:

cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with quinoline derivatives A->B C 3. Add MTT reagent B->C D 4. Incubate to allow formazan formation C->D E 5. Solubilize formazan crystals D->E F 6. Measure absorbance at 570 nm E->F

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or acidic isopropanol, to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

While direct toxicological data for 4-bromoquinoline-2-carboxamide remains to be elucidated, a comprehensive analysis of the quinoline class of compounds provides valuable insights into its potential biological effects. The presence of both a bromo-substituent at the 4-position and a carboxamide group at the 2-position suggests that this compound is likely to exhibit cytotoxic properties. The mechanisms underlying this potential toxicity are likely to involve the induction of apoptosis and possibly the inhibition of key cellular enzymes. Further experimental investigation using standardized cytotoxicity assays is essential to definitively characterize the toxicological profile of 4-bromoquinoline-2-carboxamide and to guide its future development as a potential therapeutic agent.

References

  • Jantová, S., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 17(1), 643-664. Available from: [Link]

  • Khan, F. A., et al. (2020). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 25(18), 4208. Available from: [Link]

  • Azzman, N., et al. (2025). The structures of quinoline-2-carboxamides and their anticancer activity... ResearchGate. Available from: [Link]

  • Jantová, S., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 17(1), 643-664. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 27(19), 6299. Available from: [Link]

  • Al-Saffar, A. H., et al. (2019). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of University of Babylon for Pure and Applied Sciences, 27(1), 168-179. Available from: [Link]

  • Gateva, S., et al. (2022). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. Available from: [Link]

  • da Silva, A. C., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 19(5), 6650-6663. Available from: [Link]

  • Ni, Y. C., & Xu, Y. Q. (1991). [Study on structure-activity relationships of hemolytic toxicity of primaquine derivatives]. Zhongguo Ji Sheng Chong Xue Yu Ji Sheng Chong Bing Za Zhi, 9(3), 173-177. Available from: [Link]

  • Anonymous. (2026). In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • Tompa, A. (1998). Structure activity relationship in toxicology. Orvosi Hetilap, 139(40), 2379-2382. Available from: [Link]

  • Shalini, V., et al. (2023). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. Bioorganic Chemistry, 139, 106729. Available from: [Link]

  • da Silva, A. C., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. ResearchGate. Available from: [Link]

  • Bingul, M., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Archives of Advances in Biosciences, 8(4), 1-6. Available from: [Link]

  • Rodrigues, T., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511. Available from: [Link]

  • Kavlock, R. J. (1990). Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects. Teratology, 41(1), 43-59. Available from: [Link]

  • Liu, X., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(15), 11468-11487. Available from: [Link]

  • Sakagami, H., et al. (2020). Further Quantitative Structure-Cytotoxicity Relationship Analysis of 3-Styrylchromones. Anticancer Research, 40(1), 149-158. Available from: [Link]

  • Golberg, L. (1986). The Analysis of Structure-Activity Relationships in Selecting Potentially Toxic Compounds for Testing. Environmental Health Perspectives, 67, 143-150. Available from: [Link]

  • Anonymous. (2022). Potential Anticancer Activities and Catalytic Oxidation Efficiency of Platinum(IV) Complex. Molecules, 27(14), 4443. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Bromoquinoline-2-carboxamide

As a Senior Application Scientist, I understand that handling halogenated N-heterocycles like 4-Bromoquinoline-2-carboxamide requires more than a cursory glance at a generic safety data sheet. In pharmaceutical developme...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling halogenated N-heterocycles like 4-Bromoquinoline-2-carboxamide requires more than a cursory glance at a generic safety data sheet. In pharmaceutical development—particularly during the synthesis of mGluR2 allosteric modulators[1] or PKMYT1 kinase inhibitors[2]—this compound is frequently subjected to palladium-catalyzed Suzuki-Miyaura cross-coupling.

The true operational hazard of this compound does not merely lie in its dry powder form, but in the solvent carrier effect when it is dissolved in highly permeating solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1].

This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE) and operational safety for handling 4-Bromoquinoline-2-carboxamide, ensuring both scientific integrity and laboratory safety.

Chemical Profile & Mechanistic Hazard Assessment

Before selecting PPE, we must understand the physicochemical nature of the threat. 4-Bromoquinoline-2-carboxamide is an electrophilic, halogenated aromatic compound. In its solid state, it poses a severe respiratory and mucosal sensitization risk due to static aerosolization[3].

PropertyValueOperational Implication
CAS Number 380626-87-9[4]Essential for waste tracking and inventory.
Molecular Formula C10H7BrN2O[4]Halogenated organic; requires specific waste segregation.
Molecular Weight 251.08 g/mol [4]Fine powder; high risk of static cling and aerosolization.
Physical State Solid (Yellow/White Powder)[3]Inhalation hazard during weighing and transfer.
Primary Solvents DMF, DMSO, DME[1]Solvents act as transdermal carriers, bypassing standard skin barriers.

Personal Protective Equipment (PPE) Matrix

The most common failure point in laboratory safety is using the same PPE for dry powder handling as for solution preparation. Standard nitrile gloves are fundamentally incompatible with DMSO and DMF , experiencing chemical breakthrough in under 10 minutes[5].

Protection ZoneDry Powder HandlingSolution Handling (DMSO/DMF)Scientific Rationale
Hands Double Nitrile GlovesButyl Rubber or Laminate GlovesDMSO permeates standard nitrile almost instantly. Butyl rubber provides >480 minutes of breakthrough resistance[5].
Eyes/Face Safety GogglesFace Shield + Safety GogglesPrevents mucosal absorption of solvent-carried solute in the event of a pressurized splash.
Body Standard Cotton Lab CoatFlame-Resistant (FR) Lab Coat + ApronProtects against solvent splashes and potential flammability of coupling reagents.
Respiratory N95 / FFP2 MaskHandled strictly in Fume HoodPowder aerosolizes easily; transition metal coupling solvents release toxic VOCs[6].

Experimental Workflow Visualization

The following diagram illustrates the logical decision tree for PPE selection based on the physical state of the compound during your synthetic workflow.

G A 4-Bromoquinoline-2-carboxamide (Solid State) B Dry Powder Weighing A->B Transfer C Solvent Dissolution (DMF / DMSO) A->C Solubilize D Engineering Control: Powder Enclosure / Fume Hood B->D E PPE Upgrade: Butyl Rubber Gloves C->E Solvent Carrier Risk F Standard PPE: Double Nitrile Gloves D->F G Sealed Reaction Vessel E->G F->G

Workflow for handling 4-Bromoquinoline-2-carboxamide highlighting critical PPE transitions.

Operational Protocol: Safe Weighing and Dissolution

This step-by-step methodology is designed for researchers preparing 4-Bromoquinoline-2-carboxamide for catalytic cross-coupling. It is built as a self-validating system to ensure hazard containment at every step[6].

Step 1: Environmental Preparation & Static Mitigation

  • Action: Verify the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Wipe down the analytical balance with an anti-static brush.

  • Causality: Halogenated powders carry static charges. Without anti-static mitigation, the powder will repel from the spatula, creating an invisible, highly toxic aerosol cloud.

Step 2: Dry Powder Weighing

  • Action: Don a lab coat, safety goggles, and double nitrile gloves[7]. Tare a static-free weigh boat. Transfer the required mass (e.g., 50.0 mg[1]) using a micro-spatula. Cap the vial immediately.

  • Self-Validation: Visually inspect the outer nitrile glove. If any yellow/white powder is visible on the fingertips, remove and replace the outer glove immediately before touching other equipment.

Step 3: Solvent Transition (The Critical Hazard Point)

  • Action: Remove the outer nitrile glove and replace it with a Butyl Rubber glove . Inject the solvent (e.g., 1.0 mL DMF[1]) into the sealed vial using a syringe.

  • Causality: You are transitioning from a solid hazard to a liquid-carrier hazard. DMF and DMSO will dissolve the compound and carry it directly through nitrile and into your bloodstream. Butyl rubber blocks this permeation[5].

Step 4: Decontamination

  • Action: Wipe the balance and hood surface with a damp paper towel (using a 70% ethanol/water mixture) to capture rogue particulates.

  • Causality: Dry-sweeping forces the compound into the air. Wet-wiping binds the powder to the towel for safe disposal[6].

Emergency Response & Waste Disposal

Spill Management:

  • Dry Spill: Do NOT use a brush. Cover the powder with damp absorbent pads to prevent aerosolization, then collect the pads into a hazardous waste bag[6].

  • Wet Spill (in DMSO/DMF): Evacuate the immediate area if the spill is outside the fume hood. Use a universal chemical absorbent (e.g., vermiculite). Do NOT use water on DMF spills, as it can exacerbate the spread of the solvent. Wear butyl rubber gloves and a respirator during cleanup[5].

Waste Disposal:

  • Categorization: Must be strictly categorized as Halogenated Organic Waste .

  • Incompatibilities: Do not mix with acidic waste streams. Quinoline derivatives possess a basic nitrogen that can form reactive, potentially unstable salts when mixed with strong acids[6].

Sources

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